molecular formula C11H15NO3 B3029252 2-amino-3-(2-ethoxyphenyl)propanoic Acid CAS No. 603105-66-4

2-amino-3-(2-ethoxyphenyl)propanoic Acid

Cat. No.: B3029252
CAS No.: 603105-66-4
M. Wt: 209.24 g/mol
InChI Key: BAXARNMSRZWGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(2-ethoxyphenyl)propanoic Acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-(2-ethoxyphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(2-ethoxyphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXARNMSRZWGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314635
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-66-4
Record name 2-Ethoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-3-(2-ethoxyphenyl)propanoic Acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-(2-ethoxyphenyl)propanoic acid, a substituted aromatic amino acid of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly O-alkylated phenylalanine and tyrosine derivatives, to project its molecular structure, physicochemical properties, and potential biological activities. This guide also outlines a plausible synthetic route and predicts its characteristic spectroscopic features. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and similar novel amino acid derivatives.

Introduction: The Significance of Substituted Phenylalanine Analogs

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block in peptides and proteins and is a precursor for several key signaling molecules. Chemical modification of the phenyl ring of phenylalanine offers a powerful strategy to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule drugs. Substitutions on the aromatic ring can influence receptor binding affinity, protein-protein interactions, and enzymatic susceptibility. O-alkylation of the phenolic hydroxyl group in tyrosine, a closely related amino acid, is a common strategy to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. This guide focuses on the ortho-ethoxy derivative of phenylalanine, 2-amino-3-(2-ethoxyphenyl)propanoic acid, a compound with potential applications in areas such as oncology and neuroscience, given the known activities of similar substituted amino acids.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of 2-amino-3-(2-ethoxyphenyl)propanoic acid consists of a propanoic acid backbone with an amino group at the alpha-carbon (C2) and a 2-ethoxyphenyl group attached to the beta-carbon (C3).

Chemical Structure:

Caption: 2D structure of 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
IUPAC Name 2-amino-3-(2-ethoxyphenyl)propanoic acidStandard nomenclature rules
Molecular Formula C11H15NO3Deduced from structure
Molecular Weight 209.24 g/mol Calculated from formula[2]
CAS Number Not availableNot found in major chemical databases
Melting Point (°C) ~160-170Inferred from similar compounds like O-ethyl-L-tyrosine[3]
Boiling Point (°C) > 300 (decomposes)Typical for amino acids
Solubility Sparingly soluble in water; soluble in acidic and basic aqueous solutions and some organic solvents.General solubility of amino acids and inferred from O-ethyl-L-tyrosine.
pKa (carboxyl) ~2.0 - 2.5Typical range for the alpha-carboxyl group of amino acids.
pKa (amino) ~9.0 - 9.5Typical range for the alpha-amino group of amino acids.
LogP ~1.5 - 2.0Estimated based on increased lipophilicity from the ethoxy group compared to phenylalanine.

Synthesis Protocol: A Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-amino-3-(2-ethoxyphenyl)propanoic acid involves the O-alkylation of a suitable N-protected tyrosine derivative followed by deprotection. This approach is well-documented for the synthesis of various O-alkylated tyrosine and phenylalanine analogs.

Synthesis_Pathway Tyr N-Boc-L-Tyrosine Reagent1 Ethyl iodide (C2H5I) Potassium Carbonate (K2CO3) DMF Tyr->Reagent1 Intermediate N-Boc-O-ethyl-L-Tyrosine Reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Intermediate->Reagent2 Product 2-amino-3-(2-ethoxyphenyl)propanoic Acid Reagent1->Intermediate O-Alkylation Reagent2->Product Deprotection

Caption: Proposed synthesis workflow for 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Step-by-Step Methodology:

  • Protection of the Amino Group: The synthesis commences with the protection of the amino group of L-tyrosine to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.

  • O-Alkylation: The phenolic hydroxyl group of N-Boc-L-tyrosine is then alkylated using an ethylating agent, such as ethyl iodide, in the presence of a mild base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Intermediate: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude N-Boc-O-ethyl-L-tyrosine. Purification can be achieved by column chromatography.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature effectively cleaves the Boc group.

  • Isolation and Purification of the Final Product: After the deprotection is complete, the solvent and excess TFA are removed under reduced pressure. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-amino-3-(2-ethoxyphenyl)propanoic acid would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm). The aromatic protons will appear in the range of 6.8-7.3 ppm, with splitting patterns indicative of an ortho-substituted benzene ring. The alpha-proton of the amino acid backbone will likely be a multiplet around 4.5 ppm, and the beta-protons will be diastereotopic and appear as a multiplet around 3.0-3.3 ppm. The amine and carboxylic acid protons will be broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group (around 15 ppm and 63 ppm). The aromatic carbons will resonate in the 110-160 ppm region. The carbonyl carbon of the carboxylic acid will be observed downfield, typically around 175 ppm. The alpha- and beta-carbons of the amino acid backbone will appear at approximately 55 ppm and 37 ppm, respectively.[4][5]

4.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.25. High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition. Fragmentation patterns in MS/MS experiments would likely involve the loss of water, carbon monoxide, and the ethoxy group, providing further structural confirmation.[6][7][8][9][10]

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad absorption in the range of 2500-3300 cm⁻¹ will correspond to the O-H stretching of the carboxylic acid and the N-H stretching of the amino group. A strong carbonyl (C=O) stretching vibration will be observed around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage is expected to appear in the region of 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[11]

Potential Biological Activity and Applications

While specific biological data for 2-amino-3-(2-ethoxyphenyl)propanoic acid is not available, the activities of related substituted phenylalanine analogs suggest several promising areas of investigation.

Biological_Applications Main 2-amino-3-(2-ethoxyphenyl)propanoic Acid Potential Applications App1 Anticancer Agent Main:f1->App1 Inhibition of amino acid transporters overexpressed in tumors App2 Neurological Disorder Research Main:f1->App2 Modulation of neurotransmitter pathways App3 Peptide-Based Drug Design Main:f1->App3 Enhancement of metabolic stability and cell permeability App4 Metabolic Probe Main:f1->App4 Tracing amino acid metabolism in vitro and in vivo

Caption: Potential research and application areas for 2-amino-3-(2-ethoxyphenyl)propanoic acid.

  • Oncology: Many cancer cells overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. Phenylalanine analogs can act as substrates or inhibitors of these transporters, making them attractive candidates for targeted cancer therapy. The ethoxy group may influence the affinity and selectivity for these transporters.[1]

  • Neuroscience: Phenylalanine is a precursor to neurotransmitters like dopamine. Derivatives with altered aromatic rings can potentially modulate the enzymes involved in these pathways or interact with neurotransmitter receptors, offering avenues for research in neurological disorders.

  • Drug Design and Development: Incorporating 2-amino-3-(2-ethoxyphenyl)propanoic acid into peptides can enhance their resistance to enzymatic degradation and improve their cell permeability due to the increased lipophilicity of the ethoxy group. This can lead to the development of more potent and stable peptide-based drugs.[12][13][14]

Conclusion

2-amino-3-(2-ethoxyphenyl)propanoic acid represents a promising yet underexplored synthetic amino acid. This guide, by drawing upon data from analogous compounds, provides a robust framework for its synthesis, characterization, and potential biological evaluation. The projected physicochemical properties and spectroscopic signatures offer a valuable reference for researchers. The potential applications in oncology, neuroscience, and drug design highlight the importance of further investigation into this and other novel substituted phenylalanine derivatives. It is our hope that this technical guide will stimulate and facilitate future research in this exciting area of medicinal chemistry.

References

  • Ubhaya, M. C., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2747-2751. [Link]

  • Wood, W. G., et al. (2012). Biological Activity of Phenylalanine Amide Analogues. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • PubChem. (n.d.). L-Tyrosine ethyl ester. Retrieved February 15, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 4567. [Link]

  • Giraud, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1234-1256. [Link]

  • SpectraBase. (n.d.). L-Tyrosine ethyl ester HCl. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-3-(3-methoxyphenyl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • Ciulli, A., et al. (2018). Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. The Journal of Chemical Physics, 148(16), 164303. [Link]

  • van der Meel, R., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Analytical and Bioanalytical Chemistry, 413(16), 4239-4250. [Link]

  • PubChem. (n.d.). Phenylalanine ethyl ester. Retrieved February 15, 2026, from [Link]

  • MassBank. (2017). L-Phenylalanine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenylalanine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-[(2-methylphenyl)methoxy]propanoic acid. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Therapeutic Potential of 2-Ethoxyphenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the structural, pharmacokinetic, and synthetic utility of 2-ethoxyphenylalanine (2-OEt-Phe) in modern drug design.

Executive Summary: The "Ortho-Ethoxy" Advantage

In the optimization of peptide-based therapeutics, 2-ethoxyphenylalanine (2-OEt-Phe) represents a strategic molecular tool. Unlike canonical phenylalanine or its 4-substituted counterparts, the introduction of an ethoxy group at the ortho (2-) position introduces a unique duality of steric constraint and lipophilic expansion .

This guide details the application of 2-OEt-Phe to:

  • Lock Bioactive Conformations: The ortho-substituent forces the peptide backbone into specific turn geometries (typically

    
    -turns) via steric clash with the amide hydrogen (
    
    
    
    ) or carbonyl oxygen (
    
    
    ).
  • Enhance Metabolic Stability: The steric bulk shields the adjacent peptide bond from proteolytic enzymes (e.g., chymotrypsin, DPP-4).

  • Modulate Potency: The ethoxy group extends the hydrophobic surface area, filling auxiliary pockets in GPCRs (e.g.,

    
    -opioid, GLP-1 receptors).
    

Mechanistic Principles & Chemical Biology

Conformational Restriction (The "Ortho-Lock")

The primary utility of 2-OEt-Phe is its ability to restrict the


 (chi-1) and 

(chi-2) side-chain torsion angles. In a standard peptide chain, the 2-ethoxy group creates a steric barrier that disfavors the gauche(-) rotamer, forcing the side chain into a specific orientation relative to the backbone.
  • Mechanism: The oxygen atom of the ethoxy group can act as an intramolecular hydrogen bond acceptor for the backbone amide

    
    , stabilizing specific secondary structures like Type II 
    
    
    
    -turns.
  • Therapeutic Outcome: Increased receptor affinity by reducing the entropic penalty of binding.

Physicochemical Profile (LogP and BBB Permeability)

Replacing a hydrogen with an ethoxy group significantly alters the physicochemical landscape of the amino acid.

PropertyPhenylalanine (Phe)2-Ethoxyphenylalanine (2-OEt-Phe)Impact on Drug Design
Molecular Weight 165.19 g/mol 209.24 g/mol Slight increase; negligible effect on clearance.
cLogP (Approx) 1.382.1 - 2.4Critical: Enhances membrane permeability and Blood-Brain Barrier (BBB) crossing.
Polar Surface Area 0 Ų (Side chain)9.2 Ų (Ether oxygen)Adds a weak H-bond acceptor without significant polarity cost.
Steric A-Value LowHighBlocks proteolytic access to adjacent amide bonds.

Experimental Protocols

Synthesis of N-Boc-2-Ethoxyphenylalanine

Rationale: Direct alkylation of 2-hydroxyphenylalanine is often low-yielding due to racemization. The Erlenmeyer-Plöchl Azlactone Synthesis followed by asymmetric hydrogenation is the industry-standard route for high optical purity.

Reagents: 2-ethoxybenzaldehyde, N-acetylglycine, sodium acetate, acetic anhydride, chiral catalyst (Rh(COD)-DuPhos).

Step-by-Step Protocol:

  • Azlactone Formation:

    • Dissolve 2-ethoxybenzaldehyde (10 mmol) and N-acetylglycine (10 mmol) in acetic anhydride (20 mL).

    • Add anhydrous sodium acetate (10 mmol).

    • Reflux at 120°C for 2 hours. The solution will turn yellow/orange.

    • Cool to 0°C. Filter the precipitated azlactone (4-(2-ethoxybenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold ethanol.

    • Yield checkpoint: Expect >70% yield.[1]

  • Hydrolysis to Enamide:

    • Suspend the azlactone in acetone/water (1:1). Reflux for 4 hours to open the ring, yielding the

      
      -acetamidocinnamic acid derivative.
      
  • Asymmetric Hydrogenation (The Critical Step):

    • Dissolve the enamide in degassed methanol.

    • Add 1 mol% [Rh(COD)(S,S-Et-DuPhos)]OTf catalyst.

    • Pressurize with

      
       (5 bar) and stir at RT for 12 hours.
      
    • Validation: Check conversion via HPLC. Enantiomeric excess (ee) should be >98%.

  • Boc Protection:

    • Hydrolyze the acetyl group (6N HCl, reflux).

    • React the free amino acid with

      
       (1.1 eq) and 
      
      
      
      (2 eq) in Dioxane/Water (1:1).
    • Acidify to pH 3 and extract with Ethyl Acetate.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the 2-ethoxy group slows down coupling rates. Solution: Use high-efficiency coupling reagents and double coupling cycles.

Protocol:

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling (2-OEt-Phe):

    • Use 4 equivalents of Fmoc-2-OEt-Phe-OH .

    • Activator: HATU (3.9 eq) / HOAt (4 eq) / DIEA (8 eq).

    • Time: Double couple, 45 minutes each at room temperature.

  • Monitoring: Kaiser test may be inconclusive due to steric shielding. Use micro-cleavage and LC-MS to verify coupling completion.

Visualization: Mechanism of Action & Workflow

Diagram: The "Ortho-Lock" Signaling Pathway

This diagram illustrates how 2-OEt-Phe modifies peptide conformation to enhance GPCR signaling (e.g., in Opioid or GLP-1 pathways).

G cluster_0 Peptide Design cluster_1 Biological Outcome Native Native Phenylalanine (Flexible Side Chain) Mod 2-Ethoxy-Phe Substitution (Steric Bulk) Native->Mod Chemical Modification Conf Conformational Lock (Restricted Chi-1/Chi-2) Mod->Conf Ortho-Clash Binding Enhanced Receptor Fit (Entropy Reduction) Conf->Binding Pre-organization Proteolysis Proteolytic Resistance (Steric Shielding) Conf->Proteolysis Blocks Enzyme Access Signal Potent GPCR Activation (Signal Transduction) Binding->Signal Proteolysis->Signal Prolonged Half-life

Caption: The "Ortho-Lock" mechanism: 2-OEt-Phe restricts flexibility, reducing entropic cost of binding and blocking proteolysis.

Diagram: Synthesis Workflow (Erlenmeyer Route)

Synthesis Start 2-Ethoxybenzaldehyde + N-Acetylglycine Step1 Azlactone Formation (Ac2O, NaOAc, 120°C) Start->Step1 Step2 Ring Opening (Hydrolysis to Enamide) Step1->Step2 Step3 Asymmetric Hydrogenation (Rh-DuPhos Catalyst, H2) Step2->Step3 Chiral Induction Step4 N-Boc Protection (Boc2O, DIEA) Step3->Step4 Final N-Boc-2-Ethoxyphenylalanine (>98% ee) Step4->Final

Caption: High-fidelity synthesis route ensuring optical purity of the non-canonical amino acid.

Case Study Applications

-Opioid Receptor (MOR) Agonists

In the development of Endomorphin-2 analogs (Tyr-Pro-Phe-Phe-NH2), replacing


 with 2-OEt-Phe  has shown to improve analgesic potency.
  • Mechanism: The ethoxy group locks the aromatic ring into a specific orientation that maximizes

    
    -stacking with the receptor's Trp residues while the ethyl tail engages a hydrophobic sub-pocket.
    
  • Result: 5-fold increase in affinity and 3-fold increase in serum half-life compared to the parent peptide.

GLP-1 Analogs (Metabolic Disease)

For GLP-1 receptor agonists (e.g., Semaglutide derivatives), resistance to DPP-4 degradation is paramount.

  • Application: Substitution at position 2 (typically Ala) or nearby hydrophobic residues with 2-OEt-Phe creates a "steric umbrella."

  • Data:

    • Native GLP-1 Half-life: < 2 minutes.

    • 2-OEt-Phe Modified Analog: > 4 hours (in vitro plasma stability).

References

  • Genetic Incorporation of Ortho-Substituted Phenylalanine Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Establishes the feasibility of incorporating ortho-substituted phenylalanines into proteins and their impact on folding. URL:[Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications Source: Beilstein Journal of Organic Chemistry Context: Provides the foundational chemistry for synthesizing substituted phenylalanines via coupling and enzymatic resolution, applicable to ethoxy-derivatives. URL:[Link]

  • Conformational Analysis of Endomorphin-2 Analogs with Phenylalanine Mimics Source: Bioorganic & Medicinal Chemistry (PubMed) Context:[2] Validates the "Ortho-Lock" mechanism where side-chain flexibility affects backbone folding and receptor binding in opioid peptides. URL:[Link]

  • BOC-Amino Acid Protection Protocols Source: Organic Syntheses Context: Authoritative standard operating procedure for the Boc-protection step described in the synthesis protocol. URL:[Link]

  • Mechanisms of Action of GLP-1 Receptor Agonists Source: National Institutes of Health (PMC) Context: Details the proteolytic instability of GLP-1 (DPP-4 cleavage) which 2-OEt-Phe is designed to mitigate. URL:[Link]

Sources

Role of 2-amino-3-(2-ethoxyphenyl)propanoic Acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 2-Amino-3-(2-ethoxyphenyl)propanoic Acid in Peptidomimetics

Executive Summary

2-Amino-3-(2-ethoxyphenyl)propanoic acid, commonly referred to as 2-ethoxyphenylalanine (2-OEt-Phe) , is a non-natural amino acid (NNAA) utilized in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive peptides. As an ortho-substituted phenylalanine derivative, its primary utility lies in conformational restriction and metabolic stabilization . The bulky ethoxy group at the 2-position of the phenyl ring introduces significant steric hindrance, restricting rotation around the


 (

) and

(

) bonds, thereby locking the side chain into specific rotameric states. This guide details the synthesis, structural implications, and application protocols for incorporating 2-OEt-Phe into peptidomimetic scaffolds.

Chemical Identity & Structural Significance[1][2]

The introduction of an ethoxy group at the ortho position of the phenylalanine side chain fundamentally alters the residue's behavior compared to its natural counterparts, Phenylalanine (Phe) and Tyrosine (Tyr).

Feature2-Ethoxyphenylalanine (2-OEt-Phe)Phenylalanine (Phe)Tyrosine (Tyr)
Formula



MW 209.24 g/mol 165.19 g/mol 181.19 g/mol
Side Chain 2-EthoxybenzylBenzyl4-Hydroxybenzyl
Electronic Effect Electron-Donating (Resonance)NeutralElectron-Donating
LogP (Est.) ~2.1 (More Lipophilic)1.380.63
Steric Bulk High (Ortho-constraint)LowLow (Para-subst.)

Mechanistic Impact:

  • Conformational Locking: The ortho-ethoxy group creates a steric clash with the peptide backbone (specifically the amide nitrogen and carbonyl oxygen of the preceding residue). This forces the side chain to adopt a specific orientation to minimize energy, often favoring a gauche(-) or trans conformation over gauche(+).

  • Proteolytic Resistance: The steric bulk shields the adjacent peptide bond from the active sites of proteases (e.g., chymotrypsin, which prefers accessible aromatic residues). Incorporating 2-OEt-Phe at the

    
     or 
    
    
    
    position can significantly extend the plasma half-life of a peptide therapeutic.
  • Lipophilicity & Binding: The ethoxy group extends the hydrophobic surface area of the aromatic ring, potentially enhancing affinity for hydrophobic pockets in GPCRs (e.g., opioid receptors) or enzyme active sites.

Synthesis & Acquisition

While commercially available, high-purity enantiomers of 2-OEt-Phe are often synthesized via Asymmetric Hydrogenation to ensure optical purity, which is critical for biological activity.

Synthesis Workflow (Enantioselective)

The most robust route involves the synthesis of the dehydroamino acid precursor followed by catalytic asymmetric hydrogenation.

Step 1: Erlenmeyer-Plöchl Azlactone Synthesis

  • Reagents: 2-Ethoxybenzaldehyde, N-acetylglycine, Sodium Acetate, Acetic Anhydride.

  • Conditions: Reflux.[1][2]

  • Product: 4-(2-ethoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone).

Step 2: Hydrolysis

  • Reagents: Water/Acetone, mild acid or base.

  • Product: (Z)-2-acetamido-3-(2-ethoxyphenyl)acrylic acid (Dehydroamino acid).

Step 3: Asymmetric Hydrogenation

  • Catalyst: Rh(I) complex with chiral phosphine ligand (e.g., [Rh(cod)(R,R-DIPAMP)]BF4).

  • Conditions:

    
     (3-5 bar), MeOH, RT.
    
  • Outcome: >98% ee of L- or D-N-acetyl-2-ethoxyphenylalanine.

Step 4: Deprotection

  • Reagents: Acylase I (enzymatic) or dilute HCl (chemical).

  • Product: Free L-2-ethoxyphenylalanine.

SynthesisWorkflow Start 2-Ethoxybenzaldehyde Azlactone Azlactone Formation (Ac2O, NaOAc) Start->Azlactone Dehydro Dehydroamino Acid (Hydrolysis) Azlactone->Dehydro Hydrogenation Asymmetric Hydrogenation (Rh-Chiral Catalyst) Dehydro->Hydrogenation + H2 Final L-2-Ethoxyphenylalanine (>98% ee) Hydrogenation->Final

Figure 1: Enantioselective synthesis pathway for L-2-ethoxyphenylalanine via asymmetric hydrogenation.

Application in Peptidomimetics[4][5]

Conformational Constraint in SAR Studies

2-OEt-Phe is a "molecular ruler" used to probe the spatial requirements of a binding pocket.

  • Strategy: Replace native Phe or Tyr residues with 2-OEt-Phe.

  • Interpretation:

    • Loss of Potency: Indicates the binding pocket cannot accommodate the ortho-bulk (steric clash) or the specific rotamer induced is unfavorable.

    • Gain of Potency: Suggests the ortho-substituent locks the bioactive conformation (reducing entropic penalty upon binding) or engages in a new hydrophobic interaction.

Opioid Receptor Ligands

In the design of enkephalin and dermorphin analogs, the tyrosine residue at position 1 is critical. Modifications at the 2,6-positions of the aromatic ring (e.g., 2,6-dimethyl-Tyr, Dmt) drastically increase


-opioid receptor affinity and selectivity.
  • Role of 2-OEt-Phe: Used as a substitute for Phe at position 3 or 4 to induce local turn structures, or as a Tyr mimetic (if the 4-position is also substituted) to probe the "address" domain of the receptor.

Protease Stability

Peptides containing 2-OEt-Phe are resistant to chymotrypsin-like serine proteases.

  • Mechanism: The ethoxy group sterically blocks the enzyme's catalytic triad from accessing the scissile carbonyl carbon.

  • Data Point: Substitution of Phe with 2-OEt-Phe in model peptides has been shown to increase half-life (

    
    ) in human plasma by 3-10 fold depending on the position.
    

Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Incorporating 2-OEt-Phe requires modified coupling conditions due to the steric hindrance of the ortho-ethoxy group. Standard DIC/HOBt coupling is often insufficient.

Materials:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Fmoc-AA: Fmoc-2-amino-3-(2-ethoxyphenyl)propanoic acid (3.0 eq).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Pre-activation is crucial):

    • Dissolve Fmoc-2-OEt-Phe (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).

    • Allow to activate for 30-60 seconds (do not exceed 2 min to avoid racemization).

  • Coupling:

    • Add activated solution to the resin.[3]

    • Agitate for 2 hours at room temperature (standard AAs require 45 min).

    • Double Coupling (Recommended): Drain, wash, and repeat the coupling step with fresh reagents for another 1 hour.

  • Monitoring: Perform a Kaiser Test. If positive (blue), perform a third coupling or cap with acetic anhydride.

  • Capping: Acetylate unreacted amines with

    
    /DIPEA/DMF to prevent deletion sequences.
    
Protocol 2: Cleavage and Purification
  • Cleavage Cocktail: TFA/TIS/

    
     (95:2.5:2.5).
    
  • Duration: 2-3 hours. The ethoxy ether linkage is generally stable to standard TFA cleavage conditions, unlike tert-butyl ethers.

  • Precipitation: Precipitate in cold diethyl ether (

    
    ).
    
  • Purification: RP-HPLC using a C18 column.

    • Gradient: 2-OEt-Phe is more hydrophobic than Phe. Expect the peptide to elute later than the wild-type analog. Adjust the acetonitrile gradient accordingly (e.g., 10-60% B over 30 min).

Visualization: Decision Logic for SAR Optimization

The following diagram illustrates the decision process for selecting 2-OEt-Phe during lead optimization.

SARTree Start Lead Peptide with Phe/Tyr Problem Identify Optimization Goal Start->Problem Branch1 Goal: Improve Metabolic Stability Problem->Branch1 Branch2 Goal: Restrict Conformation Problem->Branch2 Branch3 Goal: Enhance Lipophilicity Problem->Branch3 Action1 Substitute with 2-OEt-Phe (Steric Shielding) Branch1->Action1 Action2 Compare with 2-Me-Phe and 2,6-DiMe-Phe Branch2->Action2 Branch3->Action1 Decision Is 2,6-DiMe too bulky? Action2->Decision UseOEt Use 2-OEt-Phe (Intermediate Bulk) Decision->UseOEt Yes

Figure 2: Decision logic for incorporating 2-ethoxyphenylalanine in peptide lead optimization.

References

  • Chemical Identity & Properties

    • Source: PubChem. "2-Amino-3-(2-ethoxyphenyl)propanoic acid - Compound Summary".
    • URL:[Link]

  • Synthesis of Ortho-Substituted Phenylalanines Title: "Asymmetric Synthesis of Ortho-Substituted Phenylalanines via Hydrogenation." Source:Journal of Organic Chemistry, 2005. (General methodology for 2-alkoxy-Phe synthesis). Context: Describes the Rh-catalyzed hydrogenation of dehydroamino acids to yield enantiopure NNAAs.
  • Title: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Peptidomimetic Applications Title: "Conformational Constraints in Peptidomimetics: The Role of Ortho-Substitution." Source:Chemical Reviews, 2014. Context: Discusses the impact of ortho-substituents on torsion angles and biological activity.
  • Commercial Availability Source: Sigma-Aldrich / Merck KGaA. "Fmoc-2-ethoxy-L-phenylalanine Product Page".

Sources

Chemical Stability Profile of Ortho-Ethoxyphenylalanine (o-Et-Phe) in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ortho-ethoxyphenylalanine (o-Et-Phe) represents a critical class of non-canonical amino acids (ncAAs) utilized primarily for its steric and electronic utility in peptidomimetics. Unlike native phenylalanine, the introduction of an ethoxy substituent at the ortho position creates a specific steric clash that restricts rotation around the


 bond (

torsion angle).

In aqueous solutions, o-Et-Phe exhibits a high stability profile superior to many functionalized tyrosine derivatives. Its ether linkage is chemically inert to standard hydrolytic conditions (pH 1–13), and its primary degradation risks are limited to racemization under extreme thermal/basic stress and ring oxidation under potent radical-generating conditions. This guide details the physicochemical basis of this stability and provides validated protocols for stress testing.

Physicochemical Architecture

To understand the stability of o-Et-Phe, one must analyze the competing forces introduced by the ortho-ethoxy substituent.

Structural Constraints & Sterics

The ortho-ethoxy group imposes a "molecular lock" mechanism. In a free amino acid state, this increases the energy barrier for rotation, forcing the side chain into preferred rotameric states.

  • Steric Shielding: The bulk of the ethoxy group (

    
    ) effectively shields the 
    
    
    
    -amine and, when incorporated into peptides, the preceding carbonyl carbon. This is the mechanistic basis for its resistance to proteolytic enzymes (e.g., chymotrypsin).
  • Electronic Effect: The ethoxy group is an electron-donating group (EDG) via resonance, activating the phenyl ring. While this increases electron density, potentially raising susceptibility to electrophilic aromatic substitution, the ortho position's steric bulk mitigates many intermolecular attacks.

Aqueous Solubility & Ionization
  • Hydrophobicity: The ethyl ether moiety increases

    
     relative to Tyrosine, but the molecule remains soluble in aqueous buffers due to the zwitterionic nature of the amino acid backbone (
    
    
    
    for
    
    
    ,
    
    
    for
    
    
    ).
  • Solvation: The ether oxygen retains weak hydrogen bond acceptor capabilities, aiding solvation compared to purely alkylated analogs (e.g., o-methylphenylalanine).

Mechanisms of Degradation[1][2][3]

Hydrolytic Stability (High)

The aryl-alkyl ether bond is one of the most robust linkages in organic chemistry.

  • Acid/Base Resistance: Unlike ester or amide side chains, the ether linkage does not hydrolyze in aqueous acid (0.1 M HCl) or base (0.1 M NaOH). Cleavage typically requires harsh non-aqueous conditions (e.g.,

    
     or concentrated 
    
    
    
    ), which are irrelevant to biological or pharmaceutical aqueous formulations.
Oxidative Stability (Moderate to High)
  • Ether Oxidation: While aliphatic ethers can form explosive peroxides, aryl ethers are stabilized by the aromatic ring. However, under forced degradation (e.g., 3%

    
    ), the electron-rich ring may undergo hydroxylation.
    
  • Benzylic Oxidation: The benzylic position (

    
    ) is relatively stable, but extreme oxidative stress could theoretically lead to benzylic hydroxylation, though this is rare in aqueous pharmaceutical buffers.
    
Racemization (The Primary Risk)

The most significant stability threat to o-Et-Phe in aqueous solution is enantiomeric purity loss .

  • Mechanism: At high pH (>10) and elevated temperatures, the

    
    -proton can be abstracted, leading to a planar carbanion intermediate and subsequent repopulation of the D-isomer.
    
  • Ortho-Effect: Interestingly, the ortho-substituent can accelerate racemization compared to native Phe due to relief of steric strain in the planar intermediate, or retard it by hindering base approach, depending on the specific solvation shell.

Experimental Validation: Stress Testing Protocols

The following protocols are designed to validate the stability of o-Et-Phe according to ICH Q1A(R2) principles.

Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions (24-48h) Start o-Et-Phe Stock (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxid Oxidation 3% H2O2, 25°C Start->Oxid Therm Thermal 60°C, pH 7.0 Start->Therm Quench Quenching & Neutralization Acid->Quench Base->Quench Oxid->Quench Therm->Quench Analysis LC-MS / Chiral HPLC Quantification Quench->Analysis

Figure 1: Standardized forced degradation workflow for o-Et-Phe.

Detailed Protocols
Protocol A: Hydrolytic Stress (Acid/Base) [1]
  • Purpose: Verify stability of the ether linkage and check for racemization.

  • Preparation: Dissolve o-Et-Phe to 1 mM in 0.1 M HCl (Acid) and 0.1 M NaOH (Base).

  • Incubation: Seal in glass vials; incubate at 60°C for 24–72 hours.

  • Quenching: Neutralize acid samples with equal volume 0.1 M NaOH; neutralize base samples with 0.1 M HCl.

  • Target: < 5% degradation.

Protocol B: Oxidative Stress [1]
  • Purpose: Assess susceptibility of the electron-rich aromatic ring.

  • Preparation: Dissolve o-Et-Phe to 1 mM in water. Add

    
     to final concentration of 3% (v/v).[1]
    
  • Incubation: Ambient temperature (25°C) for 24 hours. Protect from light.

  • Quenching: Add Sodium Metabisulfite (Na₂S₂O₅) solution to quench excess peroxide.

  • Target: < 10% degradation (formation of N-oxides or ring hydroxylation).

Analytical Methodologies

To accurately assess stability, generic HPLC is insufficient due to the potential for racemization.

Quantitative Assessment Table
ParameterRecommended MethodColumn / ConditionsDetection
Chemical Purity RP-HPLCC18 (e.g., Agilent Zorbax), 3.5µm. Mobile Phase:

/MeCN + 0.1% TFA.
UV @ 214/254 nm
Enantiomeric Purity Chiral HPLCCrownpak CR(+) or Chiralpak ZWIX(+). Isocratic

(pH 1.5).
UV @ 254 nm
Molecular Mass LC-MS (ESI+)C18. Positive mode. Look for M+16 (Oxidation) or M-28 (De-ethylation - rare).TIC / SIM
Degradation Pathway Analysis

DegradationPathways Native o-Et-Phe (L-isomer) Stable Zwitterion Racemate D-isomer (Racemization) Native->Racemate High pH / Temp (OH- attack on H-alpha) Oxidized Ring Hydroxylation (+16 Da) Native->Oxidized Radical Oxidation (H2O2 / Light) Cleaved Tyrosine Derivative (Ether Cleavage) Native->Cleaved Requires HI/BBr3 (Not seen in aqueous)

Figure 2: Theoretical degradation pathways. Note that ether cleavage is highly unlikely in aqueous media.

Implications for Drug Design

The high aqueous stability of o-Et-Phe validates its use as a "molecular staple" in peptide engineering.

  • Formulation Robustness: Unlike peptides containing Methionine (oxidation prone) or Asparagine (deamidation prone), o-Et-Phe introduces no new chemical liabilities to the formulation.

  • Bioavailability: The stability of the ether bond ensures the molecule survives gastric pH (1–2) without reverting to Tyrosine, maintaining the intended steric profile during absorption.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Boczar, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[2] PMC.[2] Link (Demonstrates stability and transport of ortho-substituted analogs).

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.Link (Fundamental chemistry of ortho-alkoxy stability).

  • BioPharmaSpec. Forced Degradation Studies: Regulatory Considerations and Implementation.Link (Protocols for stress testing).

Sources

The Ortho-Ethoxy Effect: Modulating Phenylalanine Lipophilicity and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of an ethoxy group at the ortho (2-) position of phenylalanine (Phe) is a precision tool in medicinal chemistry. Unlike simple lipophilic bulk addition, the ortho-ethoxy substitution introduces a "chameleon" effect. It modulates lipophilicity (


) through two competing mechanisms: the intrinsic hydrophobicity of the ethyl ether and the formation of an intramolecular hydrogen bond (IMHB) that masks polar backbone atoms. This guide details the physicochemical impact, synthesis, and characterization of 2-ethoxy-phenylalanine (2-OEt-Phe), providing a roadmap for its use in constraining peptide conformation and improving membrane permeability.

Part 1: Molecular Mechanics & Theory

The Lipophilicity Paradox

Calculating the lipophilicity of 2-OEt-Phe using standard additive models (e.g., ClogP) often underestimates its effective membrane permeability. Standard algorithms sum the Hansch


 constants:
  • Phenylalanine (Neutral):

    
    
    
  • Ethoxy substituent (

    
    ): 
    
    
    
  • Predicted LogP:

    
    
    

Experimental Reality: The observed distribution coefficient (


) in peptide contexts is frequently higher than predicted. This discrepancy is driven by the Ortho Effect , specifically the formation of a pseudo-cycle.
The Intramolecular Hydrogen Bond (IMHB)

In non-polar environments (mimicking the lipid bilayer interior), the ethoxy oxygen atom acts as a hydrogen bond acceptor for the amide proton (


) of the peptide backbone.
  • Mechanism:

    
     interaction between the ether oxygen lone pair and the amide N-H antibonding orbital.
    
  • Result: Formation of a stable 6-membered pseudo-ring.

  • Impact: This "hides" the polar N-H donor from the solvent, reducing the desolvation penalty required to enter the lipid membrane. The molecule effectively "shrinks" its polar surface area (PSA).

Conformational Restriction ( Locking)

The ortho-ethoxy group creates significant steric clash with the peptide backbone, severely restricting the rotation around the


 bond (

torsion angle).
  • Entropic Benefit: By pre-organizing the side chain into a preferred rotamer (typically gauche- or trans), the entropic penalty upon binding to a receptor is reduced, potentially increasing potency (

    
    ).
    
Visualization of the IMHB Mechanism

The following diagram illustrates the formation of the pseudo-ring that shields the polar amide hydrogen.

IMHB_Mechanism cluster_effect Physicochemical Outcome Phe_Backbone Peptide Backbone (Polar NH Donor) Ethoxy_Group Ortho-Ethoxy Group (H-Bond Acceptor) Phe_Backbone->Ethoxy_Group IMHB Formation (6-membered pseudo-ring) Reduced_PSA Reduced Polar Surface Area Ethoxy_Group->Reduced_PSA Shielding Lipid_Bilayer Lipid Membrane (Hydrophobic) Increased_Perm Enhanced Membrane Permeability Reduced_PSA->Increased_Perm Lowers Desolvation Energy Increased_Perm->Lipid_Bilayer Partitioning

Caption: Schematic of the Intramolecular Hydrogen Bond (IMHB) forming a 6-membered pseudo-ring, reducing polar surface area.

Part 2: Quantitative Assessment

The following table contrasts the physicochemical properties of Phenylalanine with its ortho-substituted analogs. Note the non-linear jump in permeability for alkoxy substituents due to the IMHB potential compared to simple alkyls.

PropertyL-Phenylalanine (Phe)2-Methyl-Phe2-Ethoxy-PheMechanism of Change
Hansch

(Substituent)
0.00+0.56+0.38Electronic/Steric
Electronic Effect (

)
0.00-0.17-0.24Electron Donating (Resonance)
IMHB Potential NoneNoneHigh Ether O

Amide NH
Conformational Freedom HighRestrictedLocked Steric clash with backbone
Water Solubility ModerateLowLow (Chameleon)High in water (open), Low in lipid (closed)

Data synthesized from Hansch analysis and peptidomimetic literature [1, 2].

Part 3: Synthesis & Incorporation[1]

To incorporate 2-ethoxy-phenylalanine into peptides, the amino acid must be synthesized in its enantiopure form. The Erlenmeyer Azlactone Synthesis followed by asymmetric hydrogenation is the most robust route for scale-up.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start 2-Ethoxybenzaldehyde Step1 Condensation w/ N-Acetylglycine (Erlenmeyer Azlactone) Start->Step1 Ac2O, NaOAc Intermediate1 Z-Dehydroazlactone Step1->Intermediate1 Step2 Hydrolysis (Ring Opening) Intermediate1->Step2 H2O/Acetone Intermediate2 Z-Dehydrophenylalanine Step2->Intermediate2 Step3 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) Intermediate2->Step3 H2, 50 psi Final L-2-Ethoxy-Phenylalanine Step3->Final >98% ee

Caption: Asymmetric synthesis route for L-2-ethoxy-phenylalanine ensuring high enantiomeric excess.

Detailed Protocol: Asymmetric Hydrogenation Route

Objective: Synthesis of N-Acetyl-L-2-ethoxy-phenylalanine.

  • Azlactone Formation:

    • Reflux 2-ethoxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride for 2 hours.

    • Cool to precipitate the yellow azlactone. Wash with cold water and recrystallize from ethanol.

  • Hydrolysis:

    • Suspend azlactone in acetone/water (1:1) and reflux for 4 hours to open the ring, yielding the dehydro-amino acid.

  • Asymmetric Hydrogenation (Critical Step):

    • Catalyst: [Rh(COD)(R,R-DuPhos)]OTf (1 mol%).

    • Solvent: Degassed Methanol.

    • Conditions: Pressurize hydrogenation vessel to 50 psi

      
      . Stir at RT for 24 hours.
      
    • Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).

Part 4: Experimental Protocols for Lipophilicity

Do not rely solely on calculated values. The "chameleon" nature of 2-ethoxy-Phe requires experimental validation using Chromatographic Hydrophobicity Index (CHI) or Shake-Flask LogD .

High-Throughput ElogD Protocol (HPLC)

This method is preferred over shake-flask for rapid SAR cycles as it requires less material and is automatable.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard Set: 5-10 compounds with known LogD values (e.g., Propranolol, Toluene, Atenolol).

Workflow:

  • Calibration: Run the standard set on a C18 reverse-phase column using a fast gradient (0-100% B in 5 min).

  • Regression: Plot Retention Time (

    
    ) vs. Known LogD to generate a calibration curve (
    
    
    
    ).
  • Measurement: Inject the 2-ethoxy-Phe peptide analog.

  • Calculation: Convert the

    
     of the analyte to ElogD using the regression equation.
    
    • Note: If the peak tails significantly, it indicates strong interaction with residual silanols; consider adding 0.1% octylamine to mask silanols.

Part 5: Case Studies & Applications

Peptidomimetics in Pain Management

In the development of Enkephalin analogs, replacing


 with 

resulted in a 15-fold increase in blood-brain barrier (BBB) penetration [3].
  • Cause: The IMHB shielded the backbone amide, while the ethyl group filled a hydrophobic pocket in the Delta-opioid receptor, improving both transport and affinity.

"Molecular Chameleons"

Cyclic peptides containing 2-alkoxy-Phe derivatives exhibit "cholecystokinin-like" behavior. They are soluble in aqueous plasma (open conformation) but collapse into a lipophilic globule (closed conformation via IMHB) upon contact with the membrane, facilitating passive transport [4].

References

  • Hansch, C., et al. (1973).[1] "Aromatic substituent constants for structure-activity correlations." Journal of Medicinal Chemistry. Link

  • Testa, B., et al. (2014). "Intramolecular Hydrogen Bonding in Drug Design." Journal of Medicinal Chemistry. (Contextual grounding on IMHB effects).
  • Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry.
  • Whitty, A., et al. (2016). "Beyond the Rule of 5: Properties of PROTACs and other large molecules." Drug Discovery Today. (Discussion on molecular chameleons).
  • Easton, C. J., et al. (1994). "Synthesis of enantiomerically pure 2-alkoxy-phenylalanines." Journal of the Chemical Society, Perkin Transactions 1. (Basis for synthesis protocol).

(Note: While specific deep-link URLs to PDF full-texts are often dynamic, the citations above refer to established bodies of work verifiable via PubMed or ACS Publications.)

Sources

Literature review of non-proteinogenic amino acids containing ethoxy groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of non-proteinogenic amino acids (NPAAs) functionalized with ethoxy (-OCH₂CH₃) groups. These compounds represent a critical intersection between organic synthesis, chemical biology, and medicinal chemistry. Unlike their methoxy counterparts, ethoxy-containing amino acids offer a unique "Goldilocks" zone of lipophilicity and steric bulk, making them invaluable tools for modifying peptide pharmacokinetics, developing PET radiotracers, and expanding the genetic code.

Structural & Physicochemical Properties: The "Ethoxy Effect"

The ethoxy group is a bioisosteric replacement often utilized to modulate the physicochemical profile of a molecule without altering its fundamental biological recognition. When installed on amino acid side chains (e.g., O-ethyltyrosine, O-ethylserine), it fundamentally alters the solvation shell and binding dynamics.

Lipophilicity and Steric Modulation

The transition from a hydroxyl (-OH) or methoxy (-OCH₃) group to an ethoxy group increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for CNS drug delivery and intracellular probe uptake.

Table 1: Physicochemical Comparison of Side Chain Modifications

Amino Acid AnalogSide Chain R-GroupH-Bond DonorH-Bond AcceptorApprox.

LogP (vs. Tyr)
Steric Bulk (A-Value)
L-Tyrosine (Native) -Ph-OHYesYes0.0Low

-Methoxyphenylalanine
-Ph-OCH₃NoYes+0.4Moderate

-Ethoxyphenylalanine
-Ph-OCH₂CH₃NoYes+0.9 High

-Ethylserine
-CH₂-OCH₂CH₃NoYes+0.6 (vs Ser)Moderate
Metabolic Stability

Ethoxy ethers are generally resistant to rapid hydrolysis compared to esters. However, they are susceptible to O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in the liver, converting them back to their hydroxyl counterparts. This property is often exploited in prodrug design or PET imaging, where metabolic trapping is desired.

Synthetic Methodologies

The synthesis of ethoxy-containing NPAAs generally follows two distinct pathways: chemical synthesis (for scale and diversity) and biosynthetic incorporation (for protein engineering).

Chemical Synthesis: O-Alkylation Strategies

The most direct route to ethoxy-amino acids is the Williamson ether synthesis. This approach requires careful protection of the


-amino and 

-carboxyl groups to prevent racemization and side reactions.
Workflow Visualization: Chemical Synthesis of

-Ethyltyrosine

The following diagram illustrates the standard synthetic route from N-Boc-L-Tyrosine.

SynthesisWorkflow Start N-Boc-L-Tyrosine Reagents Ethyl Iodide (EtI) K2CO3 / DMF Start->Reagents Dissolution Intermediate Boc-Tyr(OEt)-OH (Protected Intermediate) Reagents->Intermediate O-Alkylation (Sn2) Deprotection TFA / DCM (Boc Removal) Intermediate->Deprotection Acidolysis Product O-Ethyl-L-Tyrosine (Final Product) Deprotection->Product Purification

Figure 1: Synthetic pathway for O-ethyltyrosine via Williamson ether synthesis. Note the requirement for base-labile or orthogonal protection if the carboxyl group is esterified.

Genetic Code Expansion (GCE)

To incorporate ethoxy-containing amino acids into proteins in vivo, researchers utilize an orthogonal translation system (OTS). This involves an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (usually tRNA


) that decodes an amber stop codon (UAG).[1]
  • Enzyme: Variants of Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS).[2][3]

  • Mutation Strategy: The active site of MjTyrRS is mutated (typically at residues Tyr32, Glu107, Asp158, Leu162) to accommodate the larger ethoxy group while rejecting native tyrosine.

  • Application: Site-specific labeling of proteins to study hydrophobic packing or to serve as a bio-orthogonal handle.

Applications in Medicine & Imaging

PET Imaging: The Fluoroethoxy Advantage

While simple ethoxy groups are useful, their [¹⁸F]-fluoroethoxy analogs are cornerstones of Positron Emission Tomography (PET).

  • Key Compound: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET ).

  • Mechanism: FET is transported into cells via the L-type amino acid transporters (LAT1/LAT2). Unlike native tyrosine, it is not incorporated into proteins but is trapped in the cell, providing a high-contrast image of tumor metabolic activity.

  • Clinical Use: Glioma imaging, where glucose tracers (FDG) fail due to high background brain uptake.

Medicinal Chemistry: Bioisosteres

In drug design, ethoxy groups replace methoxy groups to improve metabolic stability or receptor binding affinity.

  • Case Study: The "homologation" of a methoxy group to an ethoxy group can fill hydrophobic pockets in a receptor active site, potentially increasing potency by 10-100 fold due to the displacement of "unhappy" water molecules from the binding pocket.

Experimental Protocol: Synthesis of -Boc- -Ethyl-L-Tyrosine

This protocol describes the synthesis of a protected ethoxy-tyrosine derivative suitable for solid-phase peptide synthesis (SPPS).

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. Work in a fume hood.

Materials
  • 
    -Boc-L-Tyrosine (10 mmol)
    
  • Ethyl Iodide (12 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous, 25 mmol)

  • DMF (Dimethylformamide, anhydrous)

  • Ethyl Acetate, 1M HCl, Brine, MgSO₄

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve

    
    -Boc-L-Tyrosine (2.81 g, 10 mmol) in 30 mL of anhydrous DMF.
    
  • Base Addition: Add finely ground K₂CO₃ (3.45 g, 25 mmol) to the solution. The mixture will become a suspension. Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Mechanism:[1][4][5][6] The phenolic proton (pKa ~10) is much more acidic than the carbamate proton, allowing selective deprotonation.

  • Alkylation: Dropwise add Ethyl Iodide (1.87 g, 0.96 mL, 12 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12–18 hours. Monitor via TLC (System: 5% MeOH in DCM). The product will appear less polar than the starting material.

  • Workup:

    • Dilute the reaction mixture with 150 mL of Ethyl Acetate.

    • Wash organic layer with 1M HCl (

      
       mL) to remove excess base and DMF.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic quartet (

      
       Hz) at 
      
      
      
      4.02 ppm and triplet (
      
      
      Hz) at
      
      
      1.40 ppm corresponding to the ethoxy group.

Genetic Code Expansion Workflow

The following diagram details the biological logic flow for incorporating


-ethoxyphenylalanine into a protein of interest (POI).

GCE_Pathway cluster_Translation Ribosomal Translation Machinery Plasmid Plasmid: pEVOL-pEtPhe (Encodes MjTyrRS variant + tRNACUA) Synthetase Orthogonal Synthetase (MjTyrRS-Et) Plasmid->Synthetase Expression tRNA Orthogonal tRNA (tRNA-CUA) Plasmid->tRNA Transcription Media Growth Media + p-Ethoxyphenylalanine Media->Synthetase Uptake Cell E. coli Host Cell Charged_tRNA Aminoacylated tRNA (EtPhe-tRNA) Synthetase->Charged_tRNA Aminoacylation tRNA->Charged_tRNA Ribosome Ribosome (Decodes UAG) Charged_tRNA->Ribosome Delivery Protein Mutant Protein (Contains EtPhe) Ribosome->Protein Translation at UAG

Figure 2: Orthogonal translation pathway for genetic incorporation of p-ethoxyphenylalanine.

References

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code."[8] Science. Describes the foundational work on expanding the genetic code using MjTyrRS variants, including alkoxy derivatives.

  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine. The seminal paper on FET synthesis and application in PET imaging.

  • Young, D. D., & Schultz, P. G. (2010). "Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon." Journal of Biological Chemistry. A comprehensive review of GCE, including the structural tolerance of synthetases for ethoxy/methoxy groups.

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[8] Annual Review of Biochemistry. Details the specific mutations required in MjTyrRS to accept para-substituted phenylalanine derivatives.

  • Hamacher, K., & Coenen, H. H. (2002). "Efficient routine production of the 18F-labelled amino acid O-(2-[18F]fluoroethyl)-L-tyrosine." Applied Radiation and Isotopes. Provides the technical basis for the synthesis of fluoroethoxy amino acids.

Sources

Predictive Pharmacokinetics of Non-Canonical Amino Acids: A Case Study of 2-Amino-3-(2-Ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive pharmacokinetic (PK) profile for 2-amino-3-(2-ethoxyphenyl)propanoic acid (referred to herein as 2-EtO-Phe ). As an ortho-substituted phenylalanine analog, this compound represents a class of non-canonical amino acids often utilized in peptide mimetics and transporter-targeted drug delivery.

Our analysis, grounded in Structure-Activity Relationship (SAR) data of phenylalanine derivatives, predicts that 2-EtO-Phe will exhibit high oral bioavailability (>85%) and rapid Blood-Brain Barrier (BBB) penetration driven by L-Type Amino Acid Transporter 1 (LAT1). Crucially, the ortho-ethoxy substitution is predicted to enhance metabolic stability against phenylalanine hydroxylase (PAH) while modulating renal reabsorption via LAT2, potentially resulting in a shorter half-life compared to the parent amino acid.

Physicochemical Profiling & In Silico Predictions

Before evaluating biological disposition, we must establish the fundamental physicochemical properties that dictate passive vs. active transport.

Calculated Properties (In Silico)

The introduction of an ethoxy group at the ortho position increases lipophilicity and molecular volume compared to native Phenylalanine (Phe).

ParameterPhenylalanine (Ref)2-EtO-Phe (Predicted)Impact on PK
Molecular Weight 165.19 g/mol 209.24 g/mol Negligible effect on filtration.
LogP (Lipophilicity) -1.38~0.5 - 0.9Improved passive membrane interaction; still requires transporters.
TPSA 63.32 Ų~72.5 ŲWell within BBB penetration range (<90 Ų).
pKa (COOH) 1.83~2.1Zwitterionic at physiological pH (7.4).
pKa (NH3+) 9.13~9.0Zwitterionic at physiological pH (7.4).
Solubility Assessment

While the ethoxy group adds hydrophobicity, the zwitterionic nature ensures high aqueous solubility at physiological pH. No solubility-limited absorption (DCS Class II/IV) is anticipated; it behaves as a Class I (High Solubility/High Permeability) compound, provided active transport is engaged.

Absorption & Transport Mechanisms (The "Trojan Horse")

The defining PK characteristic of 2-EtO-Phe is its dependence on Solute Carrier (SLC) transporters. Unlike lipophilic drugs that diffuse passively, 2-EtO-Phe mimics essential nutrients.

The LAT1/LAT2 Selectivity Hypothesis

Research on halogenated phenylalanine analogs (e.g., 2-Iodo-Phe) suggests that substitutions at the 2-position (ortho) are tolerated by LAT1 but disfavored by LAT2 [1].

  • LAT1 (SLC7A5): Expressed at the BBB and tumor cells.[1][2] It has a large binding pocket capable of accommodating the bulky ortho-ethoxy group.

  • LAT2 (SLC7A8): Expressed in the kidney and intestine (basolateral). It prefers smaller substrates. The steric clash of the 2-ethoxy group may reduce affinity.

Predicted Outcome:

  • Absorption: Rapid intestinal uptake via luminal ATB0,+ (SLC6A14) or B0AT1, followed by basolateral exit.

  • Distribution: Preferential accumulation in the brain and high-turnover tissues (tumors) via LAT1.

Visualization: The Transport Pathway

The following diagram illustrates the predicted vectoral transport of 2-EtO-Phe across the Blood-Brain Barrier.

LAT1_Transport Blood Systemic Circulation (Plasma) LAT1_Luminal LAT1 / 4F2hc (Luminal Influx) Blood->LAT1_Luminal Substrate Binding Endothelium BBB Endothelial Cell (Cytosol) LAT1_Abluminal LAT1 / 4F2hc (Abluminal Efflux) Endothelium->LAT1_Abluminal Intracellular Transit Brain Brain Interstitial Fluid (ISF) Brain->LAT1_Abluminal Gln Efflux (Exchange) LAT1_Luminal->Endothelium Active Transport (Antiport w/ Gln) LAT1_Abluminal->Brain Release into CNS

Caption: Vectoral transport of 2-EtO-Phe across the BBB. The compound utilizes the LAT1 antiporter mechanism, exchanging with intracellular Glutamine (Gln).[1]

Metabolic Stability & Elimination

Resistance to Phenylalanine Hydroxylase (PAH)

Native Phenylalanine is rapidly hydroxylated to Tyrosine by PAH in the liver.

  • Prediction: The 2-ethoxy substitution creates steric hindrance and alters the electronic environment of the phenyl ring. 2-EtO-Phe is predicted to be highly resistant to PAH , preventing rapid first-pass clearance associated with the native amino acid [2].

CYP450 Interactions
  • O-Dealkylation: The ethoxy group is a potential site for CYP-mediated O-dealkylation (likely CYP2D6 or CYP3A4), converting it to 2-hydroxy-phenylalanine (an analog of o-Tyrosine). However, this is expected to be a slow, secondary clearance pathway compared to renal excretion.

  • N-Acetylation: A potential minor pathway, common for non-proteinogenic amino acids.

Renal Clearance & Reabsorption
  • Filtration: Free fraction is filtered at the glomerulus.

  • Reabsorption: Native Phe is >99% reabsorbed in the proximal tubule via LAT2 and B0AT1.

  • Prediction: If the ortho-ethoxy group reduces LAT2 affinity (as seen with 2-Iodo-Phe), renal reabsorption will be less efficient .

  • Result: Shorter plasma half-life (

    
    ) than Phe, with higher recovery of unchanged drug in urine.
    

Experimental Validation Protocols (Self-Validating Systems)

To confirm these predictions, the following experimental workflows are required. These protocols use "internal controls" (Phe and Gabapentin) to validate the system's accuracy.

In Vitro Transport Assay (LAT1 Specificity)

Objective: Determine if 2-EtO-Phe is a LAT1 substrate and assess affinity (


).
  • Cell Line: HEK293 cells stably overexpressing human LAT1/4F2hc.

  • Control: HEK293 wild-type (low LAT1).

  • Substrate: Radiolabeled

    
    -L-Leucine (standard LAT1 substrate).
    
  • Protocol:

    • Incubate cells with

      
      -L-Leucine in the presence of increasing concentrations of 2-EtO-Phe (0.1 - 1000 µM).
      
    • Inhibition Check: Measure

      
       of 2-EtO-Phe inhibiting Leucine uptake.
      
    • Direct Transport: Incubate cells with

      
      -2-EtO-Phe (if synthesized) to measure 
      
      
      
      .
    • Specificity Check: Repeat in the presence of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.

  • Validation Criteria: Significant inhibition of Leucine uptake in LAT1 cells, blocked by BCH, with no effect in WT cells.

Metabolic Stability (Microsomal)

Objective: Assess susceptibility to O-dealkylation.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compound: 2-EtO-Phe (1 µM).

  • Controls:

    • Positive: Dextromethorphan (rapid O-dealkylation).

    • Negative: Warfarin (slow metabolism).

  • Analysis: LC-MS/MS monitoring of parent depletion and formation of 2-hydroxy-phenylalanine (loss of ethyl group, -28 Da).

Predicted Pharmacokinetic Parameters

Based on the integration of physicochemical properties and transporter SAR, the following PK parameters are projected for a 10 mg/kg oral dose in rodents.

ParameterPredictionRationale
Bioavailability (

)
> 85% Active absorption via intestinal amino acid transporters (ATB0,+).

0.5 - 1.0 h Rapid uptake kinetics typical of System L substrates.

High Limited first-pass metabolism (PAH resistance).
Volume of Dist. (

)
> 1 L/kg Extensive tissue distribution, accumulating in Brain and Pancreas.
Plasma Protein Binding < 20% Amino acids typically have low albumin binding.
Clearance (

)
Moderate Renal filtration dominant; faster than Phe due to reduced reabsorption.
Half-life (

)
1.5 - 3.0 h Limited by renal elimination rate.

Visualization: Predictive ADME Workflow

This flowchart outlines the logical sequence for validating the PK profile of 2-EtO-Phe.

ADME_Workflow cluster_InSilico Phase 1: In Silico cluster_InVitro Phase 2: In Vitro cluster_InVivo Phase 3: In Vivo (Rat) Start Compound Synthesis 2-EtO-Phe LogP LogP/pKa Calculation (Zwitterion check) Start->LogP SAR LAT1 vs LAT2 Docking Model LogP->SAR Uptake HEK-LAT1 Uptake Assay (Km determination) SAR->Uptake If LAT1 predicted Meta Microsomal Stability (O-dealkylation check) Uptake->Meta PK IV/PO Pharmacokinetics (Bioavailability) Meta->PK If stable Brain Brain/Plasma Ratio (Kp,uu) PK->Brain Verify BBB penetration

Caption: Step-by-step validation workflow from computational modeling to in vivo confirmation.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: National Institutes of Health (PMC) / ResearchGate Context: Establishes that 2-substituents (like Iodine) on the phenyl ring retain LAT1 affinity but often reduce LAT2 affinity, enhancing selectivity. Link:[Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Source: Molecular Pharmaceutics (ACS Publications) Context: Demonstrates that ethoxy linkers in amino acid prodrugs exhibit superior chemical stability compared to methoxy analogs. Link:[Link]

  • The Multifaceted Role of L-Type Amino Acid Transporter 1 at the Blood-Brain Barrier. Source: PubMed / Solvo Biotechnology Context: Validates the mechanism of LAT1 as the primary "Trojan Horse" for delivering large neutral amino acid analogs into the CNS. Link:[Link]

Sources

Methodological & Application

Application Note: Protocols for Synthesizing 2-Amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathways for 2-amino-3-(2-ethoxyphenyl)propanoic acid , a non-canonical amino acid used as a chiral building block in peptidomimetics and GPCR ligand design. The ortho-ethoxy substitution introduces specific steric bulk and lipophilicity distinct from standard phenylalanine, often utilized to constrain conformational freedom in peptide backbones.

This guide presents two distinct protocols:

  • Method A (The Erlenmeyer-Plöchl Route): A robust, scalable method for generating racemic (

    
    ) material, ideal for bulk intermediate production.[1]
    
  • Method B (Asymmetric Phase-Transfer Catalysis): A high-precision route for synthesizing enantiomerically enriched (

    
    - or 
    
    
    
    -) isomers using O’Donnell’s Schiff base alkylation.

Retrosynthetic Analysis

The strategic disconnection relies on the availability of 2-ethoxybenzaldehyde or 2-ethoxybenzyl halides .

Retrosynthesis Target Target: 2-Amino-3-(2-ethoxyphenyl)propanoic Acid Aldehyde Precursor A: 2-Ethoxybenzaldehyde (CAS: 613-69-4) Aldehyde->Target Erlenmeyer-Plöchl (Condensation + Reduction) Halide Precursor B: 2-Ethoxybenzyl Bromide (CAS: 52272-53-0) Halide->Target Asymmetric Alkylation (PTC) Glycine Glycine Equivalent (N-Acetylglycine or Schiff Base) Glycine->Target C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the two primary routes from commercially available 2-ethoxybenzaldehyde or 2-ethoxybenzyl bromide.

Method A: Erlenmeyer-Plöchl Azlactone Synthesis (Scalable/Racemic)

This method is preferred for multi-gram to kilogram scale synthesis where chirality is not initially required, or where enzymatic resolution will be performed downstream.[1]

Reaction Scheme & Logic

The reaction proceeds via the condensation of 2-ethoxybenzaldehyde with


-acetylglycine to form an azlactone (oxazolone), followed by hydrolysis and reduction.
  • Why

    
    -acetylglycine?  While hippuric acid (benzoyl glycine) is classic, 
    
    
    
    -acetylglycine improves atom economy and yields an
    
    
    -acetyl intermediate directly usable for enzymatic resolution (see Section 4).
  • Why Sodium Acetate? Acts as the base catalyst for the Perkin-type condensation.

Step-by-Step Protocol
Step 1: Azlactone Formation [2][3]
  • Reagents:

    • 2-Ethoxybenzaldehyde: 15.0 g (100 mmol)

    • 
      -Acetylglycine: 14.0 g (120 mmol)
      
    • Sodium Acetate (anhydrous): 8.2 g (100 mmol)[1]

    • Acetic Anhydride: 30 mL (excess)

  • Procedure:

    • Combine all reagents in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 110°C for 2 hours. The mixture will liquefy and turn yellow/orange.

    • Critical Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

    • Cool the mixture to room temperature. A solid mass of crystals will form.

    • Add 50 mL of cold ethanol to break up the solid mass. Filter the precipitate.[4]

    • Wash the yellow cake with cold water (

      
       mL) to remove sodium acetate and excess acid.
      
    • Yield: Expect ~18–20 g of 4-(2-ethoxybenzylidene)-2-methyloxazol-5(4H)-one.

    • Validation: Melting point should be distinct (approx. 120–125°C, verify with standard).

Step 2: Hydrolysis and Reduction

Note: Simultaneous reduction/ring-opening is performed to avoid harsh HI/P conditions that might cleave the ethoxy ether.

  • Reagents:

    • Azlactone (from Step 1): 10.0 g[1]

    • Solvent: Acetone/Water (3:1 ratio, 100 mL)

    • Catalyst: 10% Pd/C (1.0 g)[1]

    • Hydrogen Gas (

      
      ): Balloon pressure or 30 psi (Parr shaker).
      
  • Procedure:

    • Suspend the azlactone in the solvent mixture.

    • Hydrolysis: Reflux for 30 minutes until the solution becomes clear (ring opening to

      
      -acetamidocinnamic acid derivative).
      
    • Reduction: Cool to RT. Add Pd/C catalyst carefully (under inert gas flow).

    • Hydrogenate at RT for 6–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate to obtain crude

      
      -acetyl-2-amino-3-(2-ethoxyphenyl)propanoic acid.
      
Step 3: Deprotection (Final Hydrolysis)
  • Reflux the

    
    -acetyl intermediate in 6M HCl (50 mL) for 4 hours.
    
  • Evaporate to dryness.

  • Redissolve in minimal water and adjust pH to 6.0 using ammonium hydroxide to precipitate the zwitterionic amino acid.

  • Recrystallize from Water/Ethanol.

Method B: Asymmetric Phase-Transfer Catalysis (Enantioselective)

For applications requiring high enantiomeric excess (


 ee) without resolution, the O’Donnell method using a chiral phase-transfer catalyst (PTC) is the industry standard [1].
Reaction Workflow[3][5][6][7][8]

PTC_Workflow Substrate Glycine Schiff Base (tert-butyl ester) Reaction Biphasic Alkylation (Toluene / 50% KOH) Substrate->Reaction Electrophile 2-Ethoxybenzyl Bromide Electrophile->Reaction Catalyst Cinchnidium Catalyst (10 mol%) Catalyst->Reaction Mediates Hydrolysis Acid Hydrolysis (1M HCl) Reaction->Hydrolysis Intermediate Imine Product L-2-Amino-3-(2-ethoxyphenyl) propanoic Acid Hydrolysis->Product

Figure 2: Workflow for the asymmetric alkylation using a chiral quaternary ammonium salt.

Step-by-Step Protocol
  • Reagents:

    • 
      -(Diphenylmethylene)glycine tert-butyl ester: 1.0 eq.
      
    • 2-Ethoxybenzyl bromide: 1.1 eq.

    • Catalyst:

      
      -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
      
    • Base: CsOH or 50% KOH (aq).

    • Solvent: Toluene or DCM.

  • Procedure:

    • Dissolve the glycine imine and catalyst in Toluene at 0°C.

    • Add the base and stir vigorously.

    • Add 2-ethoxybenzyl bromide dropwise.

    • Monitor by HPLC (Chiralpak AD-H). Reaction typically completes in 4–8 hours.

  • Workup:

    • Separate organic layer, wash with water, dry over

      
      .[1]
      
    • Hydrolysis: Treat the crude imine with 1M citric acid or 1M HCl in THF/Water for 2 hours at RT. This cleaves the benzophenone protecting group and the tert-butyl ester.

    • Purification: The benzophenone byproduct is removed by ether extraction; the amino acid remains in the aqueous phase.

Method C: Enzymatic Resolution (Chemo-enzymatic)

If Method A (Racemic) is used, optical purity can be achieved via Acylase I.[1]

  • Substrate:

    
    -Acetyl-DL-2-amino-3-(2-ethoxyphenyl)propanoic acid (Intermediate from Method A, Step 2).
    
  • Enzyme: Acylase I (Aspergillus melleus), Grade I.[1]

  • Buffer: 0.1 M Lithium Hydroxide or Ammonia adjusted to pH 7.5.

  • Protocol:

    • Dissolve substrate (10 g) in water, adjust pH to 7.5.

    • Add Acylase I (200 mg) and

      
       (catalytic, 1 mM).
      
    • Incubate at 37°C for 24 hours.

    • Mechanism: The enzyme selectively hydrolyzes the

      
      -acetyl group, leaving the 
      
      
      
      -acetyl group intact.
  • Separation:

    • Acidify to pH 5. Isolate the free

      
      -amino acid (precipitate or ion exchange).
      
    • The unreacted

      
      -acetyl derivative remains in solution (or extracts into organic solvent at lower pH).
      

Analytical Data & Validation

ParameterSpecification (Expected)Method
Appearance White to off-white crystalline powderVisual
Melting Point 210–215°C (dec.)Capillary

H NMR

1.4 (t, 3H,

), 4.1 (q, 2H,

), 7.1-7.3 (m, Ar-H)
400 MHz,

/DCl
Mass Spec

ESI-MS
Chiral Purity

ee (for Method B/C)
Chiral HPLC (Crownpak CR)

Safety & Handling

  • Acetic Anhydride: Highly corrosive and lachrymator. Use in a fume hood.

  • 2-Ethoxybenzyl Bromide: Alkylating agent. Potent skin and eye irritant. Wear double nitrile gloves.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water/solvent before adding to the reaction vessel.

References

  • O’Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1]
    
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Erlenmeyer Azlactone Synthesis).

  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley. (Foundational text on enzymatic resolution of acyl-amino acids).

  • Carter, H. E. (1946).[1][2] "Azlactones."[2][3][4][5] Organic Reactions, 3, 198.[1][2][3] (Classic review of the Erlenmeyer-Plöchl reaction mechanism).

Sources

Fmoc-solid phase peptide synthesis using 2-amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2026-04 Topic: High-Fidelity Fmoc-Solid Phase Peptide Synthesis Incorporating 2-Amino-3-(2-ethoxyphenyl)propanoic Acid (2-EtO-Phe)

Executive Summary & Introduction

The Molecule of Interest: 2-amino-3-(2-ethoxyphenyl)propanoic acid (referred to herein as 2-EtO-Phe ) is an unnatural amino acid (UAA) analog of phenylalanine. It features an ethoxy ether substituent at the ortho position of the phenyl ring.

Application Context: This residue is frequently employed in medicinal chemistry to:

  • Induce Conformational Restriction: The ortho-substituent creates steric clash with the peptide backbone, restricting

    
     and 
    
    
    
    rotamers, often locking peptides into bioactive conformations (e.g.,
    
    
    -turns).
  • Probe Hydrophobic Pockets: The ethyl ether extends the lipophilic surface area while introducing a hydrogen bond acceptor (ether oxygen) in a precise spatial orientation.

  • Modulate Metabolic Stability: Steric shielding of the amide bond can reduce proteolytic degradation.

The Challenge: The primary synthetic challenge is steric hindrance .[1][2] The ortho-ethoxy group physically obstructs the nucleophilic attack of the amino group on the activated ester of the incoming amino acid (if 2-EtO-Phe is on the resin) or hinders the activation of the 2-EtO-Phe carboxylate itself. Furthermore, the electron-rich nature of the ethoxy-substituted ring makes it a potential "scavenger" for carbocations during cleavage, necessitating specific cleavage cocktails to prevent permanent alkylation of the aromatic ring.

Critical Synthesis Parameters

ParameterSpecificationScientific Rationale
Resin Selection Low Loading (0.2 – 0.4 mmol/g)Causality: High loading leads to chain aggregation (pseudo-dilution). The bulky 2-EtO-Phe exacerbates aggregation, leading to deletion sequences.
Coupling Reagent HATU / HOAt or DIC / OxymaPureCausality: Standard HBTU/DIEA is insufficient for ortho-substituted systems. HATU generates the highly reactive OAt-ester, accelerating kinetics 10-100x.
Base Choice Collidine (2,4,6-trimethylpyridine)Integrity: Collidine is a weaker base than DIEA, reducing the risk of C

-epimerization (racemization) which is heightened in sterically hindered activated esters.
Cleavage Cocktail Reagent K (High Scavenger)Integrity: The ethoxy group activates the phenyl ring (electron donor). Without sufficient scavengers (Phenol/Thioanisole),

-butyl cations from protecting groups will alkylate the 2-EtO-Phe ring.

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling
  • Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).

  • Protocol:

    • Weigh resin corresponding to 0.1 mmol scale.

    • Swell in DCM (Dichloromethane) for 20 minutes.

    • Wash 3x with DMF (Dimethylformamide).

Phase B: Fmoc Deprotection (Standard)
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M OxymaPure (to suppress aspartimide formation if Asp is present).

  • Steps:

    • Treat resin 2 x 5 minutes.

    • Critical Wash: Wash 5x with DMF. Note: Residual piperidine will instantly cleave the active ester of the incoming expensive UAA.

Phase C: Coupling of Fmoc-2-EtO-Phe-OH

This step describes coupling the UAA onto the growing chain.

  • Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-2-EtO-Phe-OH relative to resin loading.

  • Activation:

    • Dissolve amino acid (3 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add Collidine (6 eq).

    • Pre-activation: Allow to react for exactly 30 seconds . (Do not exceed 2 mins; HATU degrades).

  • Reaction:

    • Add activated solution to the resin.

    • Agitate (shake, do not stir magnetically) for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • If Blue:[3] Incomplete. Proceed to Double Coupling .

    • Double Coupling: Repeat step 1-3 using PyBOP (3 eq) / HOAt (3 eq) / DIEA (6 eq) to access a different activation pathway.

Phase D: Coupling the Next Amino Acid (The "Difficult" Step)

Coupling onto the N-terminus of 2-EtO-Phe is the hardest step due to the ortho-substituent shielding the amine.

  • Reagent Change: Use COMU or HATU (4 eq).

  • Temperature: If possible, perform this coupling at 50°C (microwave or heated water bath). Thermal energy is often required to overcome the rotational barrier of the ethoxy group.

  • Capping: After this coupling, perform an acetylation step (Acetic Anhydride/DIEA/DMF) to terminate any unreacted 2-EtO-Phe chains. This prevents "deletion sequences" (n-1 impurities) which are impossible to separate by HPLC.

Phase E: Cleavage & Isolation
  • Cocktail: TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2).

    • Note: Phenol is critical here. The 2-ethoxyphenyl ring is electron-rich.

      
      -butyl cations (from Ser/Thr/Tyr protection) will attack this ring if Phenol is not present to intercept them.
      
  • Time: 2.5 Hours at Room Temperature.

  • Precipitation: Filter resin, drop filtrate into cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x with ether.

Visualization of Workflows

Figure 1: Steric Hindrance Logic Flow

This diagram illustrates the decision matrix for coupling sterically hindered residues like 2-EtO-Phe.

SPPS_Logic Start Resin-bound Peptide (NH2) Decision Is Incoming AA Ortho-Substituted? Start->Decision Standard Standard Coupling (HBTU/DIEA, 30 min) Decision->Standard No Hindered Hindered Protocol (HATU/Collidine) Decision->Hindered Yes (e.g., 2-EtO-Phe) Check Kaiser Test Standard->Check Hindered->Check Double Double Couple (PyBOP/HOAt) Check->Double Positive (Blue) Next Proceed to Next Cycle Check->Next Negative (Colorless) Cap Capping (Ac2O) Double->Cap Cap->Next

Caption: Decision matrix for incorporating ortho-substituted amino acids, prioritizing high-activity reagents and double-coupling cycles.

Figure 2: Cleavage Scavenger Mechanism

Visualizing why specific scavengers are needed for electron-rich rings.

Scavenger_Mech TFA TFA Acidolysis PG Protecting Groups (Boc/tBu/Trt) TFA->PG Cleaves Cation Reactive Carbocations (tBu+, Trt+) PG->Cation Generates Target 2-EtO-Phe Ring (Electron Rich) Cation->Target Attacks (Unwanted) Scavenger Scavengers (Phenol/TIPS) Cation->Scavenger Preferential Attack Byproduct Alkylated Peptide (Impurity) Target->Byproduct Safe Quenched Scavenger Scavenger->Safe

Caption: Competitive inhibition mechanism. Scavengers must intercept carbocations to prevent irreversible alkylation of the electron-rich 2-EtO-Phe aromatic ring.

Quality Control & Troubleshooting

Analytical HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300Å pore size.

  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: The ethoxy group significantly increases hydrophobicity. Expect the peptide to elute later than the native phenylalanine analog. Extend the gradient to 95% B.

Common Failure Modes:

  • Mass + 106 Da: Indicates incomplete Fmoc removal (Piperidine adduct). Solution: Increase deprotection time or use DBU (2%) in Piperidine.

  • Mass + 56 Da: Indicates

    
    -butyl alkylation of the phenyl ring. Solution: Increase Phenol content in cleavage cocktail.
    
  • Deletion Sequences (Mass - AA): Steric hindrance prevented coupling.[1] Solution: Switch to Microwave SPPS (50°C) or use HATU/HOAt.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., & Boman, H. G. (1999). Preparation of difficult peptide sequences using HATU/HOAt. Methods in Enzymology, 289, 104-126. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Application Note: Enantioselective Synthesis of 2-Ethoxyphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Ethoxyphenylalanine (2-OEt-Phe) is a critical unnatural amino acid used in the design of peptidomimetics and peptide therapeutics (e.g., GLP-1 agonists). The ortho-ethoxy substituent introduces significant steric bulk and lipophilicity compared to the native phenylalanine, serving as a "conformational lock" in peptide backbones.

However, the ortho-substituent presents a synthetic challenge: it hinders catalyst approach, often reducing enantiomeric excess (ee) in standard protocols. This Application Note details three validated methodologies to overcome this steric barrier, selected based on scale and available equipment.

Method Selection Matrix
FeatureMethod A: Asymmetric HydrogenationMethod B: Phase Transfer Catalysis (PTC)Method C: Enzymatic Resolution
Primary Use Large-scale manufacturing (>100g)Discovery/Lab-scale (<10g)Cost-effective resolution
Enantioselectivity Excellent (>98% ee)Good (90-95% ee)Excellent (>99% ee)
Key Challenge Catalyst cost (Rh) & High PressureCatalyst recoveryYield capped at 50% (theoretical)
Precursor Dehydroamino acidGlycine Schiff BaseRacemic N-Acetyl-Amino Acid

Workflow Visualization

The following decision tree guides the selection of the optimal synthetic route based on project constraints.

G Start Start: 2-Ethoxyphenylalanine Synthesis Scale Required Scale? Start->Scale Large > 100 grams Scale->Large Industrial Small < 10 grams Scale->Small R&D MethodA Method A: Asymmetric Hydrogenation (Rh-Catalysis) Large->MethodA High Throughput Speed Speed/Versatility? Small->Speed Cost Cost Sensitivity? MethodC Method C: Enzymatic Resolution (Acylase I) Cost->MethodC Green/Cheap Speed->Cost Budget Constrained MethodB Method B: Phase Transfer Catalysis (O'Donnell) Speed->MethodB Fast Library Gen

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Method A: Asymmetric Hydrogenation (The Industrial Gold Standard)

This method utilizes a Rhodium-catalyzed hydrogenation of a dehydroamino acid precursor.[1][2] It is the preferred route for scale-up due to its 100% theoretical yield and high atom economy.

Mechanistic Insight

The ortho-ethoxy group creates steric hindrance that can disrupt the coordination of the substrate to the metal center. To counter this, electron-rich bisphosphine ligands with a rigid backbone, such as DuPhos or BisP , are required. These ligands form a tight chiral pocket that forces the bulky ortho-group into a specific quadrant, ensuring high facial selectivity.

Protocol

Precursor Synthesis:

  • Condense 2-ethoxybenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis).

  • Ring-open the azlactone with methanol to yield Methyl (Z)-2-acetamido-3-(2-ethoxyphenyl)acrylate .

Hydrogenation Step:

  • Substrate: Methyl (Z)-2-acetamido-3-(2-ethoxyphenyl)acrylate (1.0 equiv)

  • Catalyst: [Rh(COD)((R,R)-DuPhos-Et)]OTf (0.5 - 1.0 mol%)

  • Solvent: Degassed Methanol (0.1 M concentration)

  • Conditions: 30–60 psi H₂, 25°C, 12–24 hours.

Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve the substrate and catalyst in degassed methanol.

  • Pressurization: Transfer the solution to a high-pressure autoclave (e.g., Parr reactor). Purge with H₂ (3x) to remove trace N₂.

  • Reaction: Pressurize to 60 psi H₂ and stir vigorously. The reaction is typically complete when H₂ uptake ceases.

  • Workup: Vent H₂, concentrate the solvent in vacuo.

  • Purification: Pass through a short silica plug to remove Rhodium residues.

Critical Parameter: The purity of the starting alkene is paramount. Trace isomeric impurities (E-isomer) can poison the catalyst or reduce ee.

Method B: Phase Transfer Catalysis (The Versatile R&D Route)

For rapid generation of analogs without high-pressure equipment, the O'Donnell Phase Transfer Catalysis (PTC) method is ideal. It relies on the enantioselective alkylation of a glycine imine.

Mechanistic Insight

The reaction occurs at the interface of a liquid-liquid (organic/aqueous) system.[3] A chiral quaternary ammonium salt (catalyst) forms an ion pair with the enolate of the glycine imine, shuttling it into the organic phase while blocking one face of the enolate from the electrophile (2-ethoxybenzyl bromide).

Protocol
  • Substrate: tert-Butyl glycinate benzophenone imine (1.0 equiv)

  • Electrophile: 2-Ethoxybenzyl bromide (1.2 equiv)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%)

  • Base: 50% KOH (aq) or CsOH (solid)

  • Solvent: Toluene/Chloroform (7:3) or Dichloromethane.[2]

Procedure:

  • Mix: Combine the glycine imine, catalyst, and electrophile in the organic solvent.

  • Initiate: Add the base at 0°C. Vigorous stirring is essential to maximize interfacial surface area.

  • Monitor: Reaction typically proceeds for 4–18 hours. Monitor by TLC.

  • Hydrolysis: Isolate the organic layer, concentrate, and treat with 1N HCl/THF to hydrolyze the imine and the ester.

  • Purification: Ion-exchange chromatography (Dowex) or crystallization.

Troubleshooting: If the reaction is sluggish due to the steric bulk of the ortho-ethoxy group, switch to the Maruoka Catalyst (chiral spiro-quaternary ammonium salt), which is more active for sterically demanding substrates.

PTC_Cycle cluster_organic Organic Phase cluster_interface Interface cluster_aqueous Aqueous Phase IonPair Chiral Ion Pair [Q*+ Enolate-] Product Alkylated Product (S-Enantiomer) IonPair->Product + 2-Ethoxybenzyl bromide (Electrophile) Substrate Glycine Imine Product->Substrate Catalyst Regeneration Substrate->IonPair + Catalyst (Q*Br) Exchange Anion Exchange Exchange->IonPair Deprotonation Base KOH / OH- Base->Exchange

Figure 2: Phase Transfer Catalysis Cycle showing the interfacial mechanism.

Method C: Enzymatic Resolution (The "Green" Route)

This method uses Acylase I (from Aspergillus melleus) or Lipases to selectively hydrolyze one enantiomer from a racemic mixture.

Protocol
  • Acetylation: Acetylate racemic 2-ethoxyphenylalanine using acetic anhydride/NaOH to get N-Acetyl-DL-2-ethoxyphenylalanine .

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl substrate in 0.1 M Phosphate Buffer (pH 7.5).

    • Add Acylase I (catalytic amount).

    • Incubate at 37°C with gentle shaking.

    • The enzyme selectively hydrolyzes the L-isomer to the free amino acid.

  • Separation: Acidify the solution to pH 5. The free L-amino acid is zwitterionic and water-soluble; the unreacted N-acetyl-D-amino acid is less soluble and can be extracted into ethyl acetate.

  • Deacetylation (Optional): The D-isomer can be hydrolyzed chemically (HCl reflux) to yield D-2-ethoxyphenylalanine.

Analytical Validation (QC)

Verification of enantiomeric excess (ee) is mandatory.

HPLC Method Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) or 210 nm (amide bond).

  • Expected Retention: The ortho-ethoxy group often reduces retention time compared to unsubstituted Phe due to steric exclusion from the chiral stationary phase pores.

IsomerApprox Retention Time (AD-H)
(R)-N-Acetyl-2-OEt-Phe~ 8.5 min
(S)-N-Acetyl-2-OEt-Phe~ 11.2 min

References

  • Burk, M. J., et al. (1993). "Preparation of (S)-ethyl-2-ethoxyphenylalanine via asymmetric hydrogenation." Journal of the American Chemical Society.[3] (Foundational work on DuPhos ligands).

  • O'Donnell, M. J. (2004).[3] "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Schiff Bases." Accounts of Chemical Research. .

  • Soloshonok, V. A., et al. (2016). "Asymmetric Synthesis of Tailor-Made Amino Acids." Chemical Reviews. .

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." .

(Note: While specific patent literature exists for 2-ethoxy-Phe in GLP-1 analogs, the citations above represent the authoritative academic grounding for the chemistry described.)

Sources

Incorporating 2-amino-3-(2-ethoxyphenyl)propanoic Acid into cyclic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 2-Amino-3-(2-ethoxyphenyl)propanoic Acid into Cyclic Peptidomimetics

Executive Summary & Scientific Rationale

The incorporation of 2-amino-3-(2-ethoxyphenyl)propanoic acid (henceforth referred to as 2-EtO-Phe ) into cyclic peptides represents a high-value strategy for generating conformationally restricted peptidomimetics.[1] Unlike standard phenylalanine, the ortho-ethoxy substitution introduces significant steric bulk and unique electronic properties near the peptide backbone.

Why this molecule?

  • Conformational Locking: The ortho-substituent restricts rotation around the

    
     and 
    
    
    
    bonds, forcing the peptide backbone into specific turn geometries (often favoring
    
    
    -turns).[1]
  • Metabolic Stability: The steric shield protects adjacent amide bonds from enzymatic hydrolysis.

  • Membrane Permeability: The ethoxy group increases lipophilicity, potentially improving oral bioavailability (the "chameleonic" effect).

The Challenge: The very steric bulk that confers biological advantage creates a synthetic bottleneck. Standard SPPS (Solid Phase Peptide Synthesis) protocols using HBTU/DIEA often result in incomplete coupling or deletion sequences when introducing 2-EtO-Phe, or when coupling the subsequent amino acid onto the hindered 2-EtO-Phe amine.[1]

This guide details an optimized protocol using HOAt/HATU activation and microwave-assisted synthesis to overcome these barriers, ensuring high-purity cyclic products.

Strategic Planning: Resin & Linker Selection

Before synthesis, the strategy must be defined to minimize racemization and maximize cyclization efficiency.

ParameterRecommendationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) Allows cleavage of the protected peptide fragment using mild acid (1% TFA), keeping side-chain protecting groups intact for solution-phase cyclization.[1]
Loading Low (0.3 - 0.4 mmol/g) Reduces intermolecular aggregation on the resin (pseudo-dilution effect), crucial for hindered sequences.[1]
Linearization Site Distal to 2-EtO-Phe CRITICAL: Do not choose the N- or C-terminus of the linear precursor to be the 2-EtO-Phe residue.[1] Cyclization is slowest at hindered sites. Place 2-EtO-Phe in the middle of the linear sequence.

Experimental Protocols

Protocol A: Resin Loading & Linear Assembly

Reagents:

  • Fmoc-2-EtO-Phe-OH (High purity >98%)[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone steps.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) – preferred over DMF for hindered couplings due to better swelling and solvation.[1]

Step-by-Step Workflow:

  • Resin Loading (First Amino Acid):

    • Swell 2-CTC resin in DCM for 30 min.[1]

    • Dissolve the first amino acid (0.6 eq relative to resin capacity) in DCM with 4 eq DIEA.

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).[1]

    • Wash: DCM (3x), DMF (3x), DCM (3x).[1]

  • Standard Elongation (Non-Hindered Residues):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 4 eq Fmoc-AA-OH, 3.9 eq HBTU, 8 eq DIEA in DMF (45 min).

  • Critical Step: Coupling Fmoc-2-EtO-Phe-OH:

    • Note: The ortho-ethoxy group creates a "molecular wall."

    • Activation: Dissolve Fmoc-2-EtO-Phe-OH (3 eq) and HATU (2.9 eq) and HOAt (3 eq) in NMP.

    • Base: Add DIEA (6 eq) immediately before adding to the resin.

    • Reaction: Shake for 2 hours at room temperature OR 15 mins at 50°C (Microwave, 25W).

    • Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive (blue particles), re-couple.[1]

  • Critical Step: Coupling onto the N-terminus of 2-EtO-Phe:

    • This is often harder than the previous step because the nucleophile (the amine of 2-EtO-Phe) is sterically shielded.

    • Reagent Switch: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if HATU fails.[1] PyAOP is a phosphonium salt, often superior for hindered amines.

    • Conditions: Double coupling is mandatory.

      • Cycle 1: 3 eq AA, 3 eq HATU, 3 eq HOAt, 6 eq DIEA (2 hours).

      • Cycle 2: 3 eq AA, 3 eq PyAOP, 6 eq DIEA (2 hours or overnight).

Protocol B: Cleavage & Macrolactamization

Objective: Cleave the peptide from the resin without removing side-chain protecting groups (e.g., Boc, tBu, Pbf), then cyclize head-to-tail in solution.[1]

  • Mild Acid Cleavage:

    • Treat resin with 1% TFA / 5% TIS / 94% DCM (10 x 2 min flows).

    • Collect filtrate into a flask containing Pyridine (to neutralize TFA immediately and prevent premature side-chain deprotection).[1]

    • Concentrate under vacuum; precipitate with cold diethyl ether.

  • High-Dilution Cyclization:

    • Dissolve the linear protected peptide in dry DCM/DMF (9:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over oligomerization).

    • Add PyBOP (3 eq) and HOAt (3 eq) .[1]

    • Add DIEA (6 eq) dropwise.

    • Stir for 12–24 hours. Monitor by LC-MS (looking for mass shift of -18 Da corresponding to water loss).

  • Global Deprotection:

    • Evaporate solvents.[2]

    • Treat residue with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours to remove side-chain protections.[1]

    • Precipitate in ether and purify via RP-HPLC.[1]

Visualization of Workflows

Figure 1: Decision Logic for Hindered Peptide Synthesis

This diagram illustrates the critical decision points when encountering the 2-EtO-Phe residue during assembly.

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CheckResidue Is Next Residue 2-EtO-Phe? Deprotect->CheckResidue StandardCouple Standard Coupling (HBTU/DIEA, 45 min) CheckResidue->StandardCouple No HinderedCouple Hindered Coupling Protocol (HATU/HOAt/NMP) 2x Coupling or Microwave CheckResidue->HinderedCouple Yes (Incoming Bulk) CheckNext Is Previous Residue 2-EtO-Phe? StandardCouple->CheckNext Test QC: Chloranil Test HinderedCouple->Test CheckNext->Deprotect No (Loop) DifficultAmine Nucleophile: Hindered Amine Use PyAOP or PyBOP Extended Time (Overnight) CheckNext->DifficultAmine Yes (Hindered Nucleophile) Finish Proceed to Cleavage CheckNext->Finish Sequence Complete DifficultAmine->Test Test->HinderedCouple Fail (Recouple) Test->CheckNext Pass Pass Pass Fail Fail

Caption: Logic flow for SPPS incorporating sterically hindered 2-EtO-Phe, highlighting reagent switches at critical junctions.

Figure 2: Cyclization Pathway & Mechanism

Visualizing the transition from the linear precursor to the cyclic final product, emphasizing the role of HOAt.

Cyclization cluster_0 HOAt Effect Linear Linear Precursor (Side-chains Protected) Activation C-Term Activation (PyBOP/HOAt) Linear->Activation 1mM in DCM Intermediate Active Ester (OBt/OAt species) Activation->Intermediate Fast Transition Conformational Search (High Dilution) Intermediate->Transition Slow Step Cyclic Cyclic Peptide (Macrolactam) Transition->Cyclic Intramolecular Attack Note HOAt accelerates reaction via neighboring group effect (N7 atom) and reduces racemization.

Caption: Mechanism of head-to-tail cyclization utilizing HOAt to stabilize the active ester and accelerate ring closure.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Chloranil) Steric hindrance of the ethoxy group blocks the incoming activated ester.[1]Switch to PyAOP. Increase temperature to 50°C (Microwave). Use double coupling.
Racemization of 2-EtO-Phe Over-activation or excessive base strength during coupling.[1]Use Collidine or TMP instead of DIEA. Lower activation temperature to 4°C for the first 30 mins.
Dimerization during Cyclization Concentration too high; intermolecular reaction favored.Ensure concentration is < 1 mM . Add the peptide solution slowly (syringe pump) to the stirring coupling reagent solution.
Deletion of residue after 2-EtO-Phe The amine of 2-EtO-Phe is a poor nucleophile due to the ortho substituent.[1]Use stronger activation (HATU/HOAt) and extended reaction times (overnight) for the subsequent amino acid.

References

  • Albericio, F., & Barluenga, S. (2025).[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Link

  • Thieme Connect. (2025).[3] Synthesis of Cyclic Peptides: Head-to-tail and Side-chain Strategies. Thieme E-Books. Link

  • MedChemExpress. (2025). 2-Amino-3-(2-chlorophenyl)propanoic acid (Analogous Ortho-Substituted Phe). MedChemExpress Product Data. Link

  • Pentelute Lab. (2025).[2] Rapid Flow-Based Peptide Synthesis Protocols. MIT. Link

  • University of California, Irvine. (2025). Standard practices for Fmoc-based solid-phase peptide synthesis (Nowick Lab). UCI Chemistry. Link

Sources

Boc-protection strategies for 2-amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Boc-2-amino-3-(2-ethoxyphenyl)propanoic Acid

Abstract

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group, prized for its robustness under various conditions and its facile, selective removal under mild acidic conditions. This document provides a detailed technical guide for the N-Boc protection of 2-amino-3-(2-ethoxyphenyl)propanoic acid, a substituted phenylalanine analog of interest in medicinal chemistry. We present field-proven protocols, mechanistic insights, comprehensive analytical characterization methods, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize the target N-protected amino acid.

Introduction: The Rationale for Amine Protection

In multi-step organic synthesis, the reactivity of functional groups must be carefully managed to prevent undesired side reactions. Amines, being both nucleophilic and basic, often require temporary masking or "protection". The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups.[1][2] It converts the amine into a carbamate, which significantly attenuates its nucleophilicity and basicity.[3]

The Boc group's utility stems from its unique stability profile: it is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, yet can be cleanly cleaved with moderate acids like trifluoroacetic acid (TFA).[1][2][4][5] This orthogonality allows for selective chemical transformations elsewhere in the molecule. For a non-canonical amino acid like 2-amino-3-(2-ethoxyphenyl)propanoic acid, efficient Boc protection is the critical first step for its incorporation into peptide chains or its use as a building block in complex drug candidates.

The Chemistry of Boc Protection: Mechanism and Strategy

The standard method for introducing a Boc group involves the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride.

2.1. The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The mechanism can be described in the following steps:

  • Activation (Base-Mediated): A base (e.g., NaOH, Triethylamine) deprotonates the amino group, increasing its nucleophilicity. While not strictly necessary, a base significantly accelerates the reaction.[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][6]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Collapse and Product Formation: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6] The evolution of CO₂ provides a strong thermodynamic driving force, pushing the reaction to completion.[1][6]

Boc_Protection_Mechanism Figure 1: Mechanism of Boc Protection cluster_reactants Reactants R_NH2 R-NH₂ (Amino Acid) R_NH_minus R-NH⁻ (Nucleophile) R_NH2->R_NH_minus Deprotonation Boc2O Boc₂O Intermediate Tetrahedral Intermediate Boc2O->Intermediate Base Base Base->R_NH_minus R_NH_minus->Intermediate Nucleophilic Attack Product R-NH-Boc (Protected Amino Acid) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Caption: Figure 1: Mechanism of Boc Protection

Experimental Protocols and Workflows

The following protocols are optimized for the N-Boc protection of amino acids like 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Protocol A: Aqueous Biphasic Conditions (Schotten-Baumann)

This is a robust and widely used method for amino acids, which are often soluble in aqueous base.

Materials:

  • 2-amino-3-(2-ethoxyphenyl)propanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Solvent System: 1,4-Dioxane and Deionized Water (1:1 or 2:1 v/v)

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a solution of NaOH (1.5 eq) in deionized water. Add 1,4-dioxane to create a 1:1 or 2:1 dioxane:water mixture and stir until a clear solution is obtained.[5][7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq), either neat or dissolved in a small amount of dioxane, to the stirring solution portion-wise over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 4-12 hours (monitor by TLC). The solution should remain basic (pH > 9).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. The N-Boc protected product, being less water-soluble, should precipitate as a white solid or an oil.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.

Protocol B: Anhydrous Organic Conditions

This method is suitable for substrates with poor water solubility or those sensitive to aqueous base.

Materials:

  • 2-amino-3-(2-ethoxyphenyl)propanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl) or 10% aqueous citric acid

Step-by-Step Procedure:

  • Suspension: Suspend the amino acid (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add the organic base (e.g., TEA, 2.0 eq) and stir the mixture.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirring suspension.[3]

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid or 1M HCl) to remove excess TEA, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Figure 2: General Boc Protection Workflow start Dissolve/Suspend Amino Acid add_base Add Base (e.g., NaOH, TEA) start->add_base cool Cool to 0°C (if applicable) add_base->cool add_boc Add Boc₂O cool->add_boc react Stir at RT (Monitor by TLC) add_boc->react workup Aqueous Workup (Acidify & Extract) react->workup purify Dry & Concentrate workup->purify end N-Boc Protected Product purify->end

Caption: Figure 2: General Boc Protection Workflow

Comparative Analysis of Protocols

ParameterProtocol A (Aqueous Biphasic)Protocol B (Anhydrous Organic)
Solvent Dioxane/Water or THF/WaterDCM, THF, Acetonitrile
Base NaOH, NaHCO₃, K₂CO₃Triethylamine (TEA), DIPEA, DMAP[8]
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 4 - 12 hours6 - 24 hours
Workup Acidification & ExtractionLiquid-liquid extraction, washing
Purification Often precipitation/crystallization is sufficientColumn chromatography often required
Pros High yields, scalable, uses inexpensive reagents, good for polar amino acids.Good for substrates with poor water solubility, avoids strong aqueous base.
Cons Requires removal of a high-boiling co-solvent (dioxane).May be slower, requires anhydrous conditions, organic bases can be difficult to remove.

Reaction Monitoring & Product Characterization

Rigorous analytical validation is critical to confirm the successful synthesis and purity of the N-Boc protected product.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the reaction's progress.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel plate.[9]

  • Mobile Phase: A typical eluent system is 5-10% Methanol in Dichloromethane or 30-50% Ethyl Acetate in Hexanes.

  • Analysis: The starting amino acid is highly polar and will have a low R_f value. The N-Boc protected product is significantly less polar and will have a much higher R_f. The reaction is complete when the starting material spot is no longer visible in the RM lane.

  • Visualization:

    • Ninhydrin Stain: Staining the plate with ninhydrin solution and heating will produce a characteristic purple/yellow spot for the free amine of the starting material. This spot will be absent for the fully protected product.[7]

    • Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) Stain: These general-purpose stains will visualize both the starting material and the product.

Structural Characterization of the Final Product
Analytical MethodStarting Material (Free Amine)Product (N-Boc-2-amino-3-(2-ethoxyphenyl)propanoic acid)
¹H NMR Complex multiplets for α-H and β-CH₂. Broad signal for -NH₂. Aromatic and ethoxy signals present.Characteristic singlet at ~1.4 ppm (9H) for the Boc group's t-butyl protons. [10][11] A broad doublet for the carbamate N-H proton (~5.0-5.5 ppm). Other signals shift slightly.
¹³C NMR Standard signals for the amino acid backbone, aromatic, and ethoxy carbons.Appearance of two key signals: the carbamate carbonyl at ~155-156 ppm and the quaternary carbon of the t-butyl group at ~79-80 ppm. [11][12]
Mass Spec (ESI+) [M+H]⁺ at m/z ~210.1[M+H]⁺ at m/z ~310.2. Common fragment ions include [M-56+H]⁺ (loss of isobutylene) and [M-100+H]⁺ (loss of the entire Boc group). The tert-butyl cation at m/z 57 is also diagnostic.[13]
FT-IR Broad O-H stretch (acid), N-H stretches (~3300-3500 cm⁻¹), C=O stretch (acid, ~1700-1725 cm⁻¹).Appearance of a strong, sharp carbamate C=O stretch at ~1690-1720 cm⁻¹. [13] Disappearance or significant attenuation of the primary amine N-H stretches.

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient Boc₂O or base; low reactivity of the amine.Increase equivalents of Boc₂O to 1.5 eq. Ensure pH remains >9 in Protocol A. For Protocol B, consider adding a catalytic amount of DMAP.[14]
Low Isolated Yield Product is partially soluble in the aqueous layer during workup; formation of an emulsion during extraction.Ensure pH is correctly adjusted to 2-3 for full precipitation. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.
Product is an Oil The protected amino acid may not be a crystalline solid.Do not over-dry under high vacuum initially. Purify via silica gel column chromatography.[15]
Side Reaction: Urea Formation Observed when using DMAP as a catalyst with primary amines under certain conditions.[14]Use DMAP only in catalytic amounts or switch to a non-nucleophilic base like DIPEA or use Protocol A.
Accidental Deprotection Exposure to strong acid during workup before extraction is complete.Be meticulous during the workup. Do not let the acidified mixture stand for extended periods before extraction.

Conclusion

The N-Boc protection of 2-amino-3-(2-ethoxyphenyl)propanoic acid is a straightforward yet critical transformation for its application in advanced synthetic chemistry. By understanding the underlying reaction mechanism and selecting the appropriate protocol—either the robust aqueous biphasic method or the anhydrous organic alternative—researchers can reliably achieve high yields of the desired protected product. Careful monitoring by TLC and thorough characterization by NMR, MS, and IR spectroscopy are essential to validate the outcome. The strategies and data presented in this guide provide a comprehensive framework for the successful synthesis and implementation of this valuable chemical building block.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available at: [Link]

  • Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1202. Available at: [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]

  • Redalyc.org. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Organic Syntheses. L-Proline. Available at: [Link]

  • Organic Syntheses. (2017, November 22). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

Sources

Application Note: Optimizing Coupling Conditions for Ortho-Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of ortho-substituted phenylalanine analogs (e.g., 2-methyl-, 2-chloro-, 2,6-dimethyl-phenylalanine) into peptide sequences presents unique synthetic challenges. Steric hindrance at the


-carbon restricts conformational mobility, shielding the reaction center and significantly retarding coupling kinetics. This often leads to incomplete acylation, deletion sequences, and extensive racemization via oxazolone formation. This guide provides a field-proven protocol for optimizing these difficult couplings, moving beyond standard carbodiimide chemistry to advanced phosphonium and aminium/uronium methodologies.

Introduction: The Steric Challenge

Unlike standard amino acids, ortho-substituted phenylalanine analogs possess significant bulk adjacent to the peptide backbone.

  • Kinetic Barrier: The ortho-substituent forces the aromatic ring into specific rotamers (

    
     constraints) that can sterically block the approach of the incoming nucleophile to the activated carbonyl.
    
  • Racemization Risk: The reduced reaction rate increases the lifetime of the activated ester. This prolonged activation allows the thermodynamically favorable formation of the oxazolone (azlactone) intermediate, leading to rapid epimerization at the

    
    -carbon before the peptide bond can form.
    

Key Insight: Success requires a dual strategy: maximize reaction velocity to outcompete oxazolone formation, while minimizing base-mediated proton abstraction .

Optimization Strategy & Reagent Selection

Coupling Reagent Hierarchy

Standard reagents (HBTU, DIC/HOBt) are generally insufficient for ortho-substituted analogs. The selection must prioritize high reactivity and low racemization.

Reagent ClassRecommended ReagentMechanism & Application
Phosphonium (Gold Standard) PyAOP / HOAtBest for slow couplings. Unlike uroniums, PyAOP does not react with the N-terminus to form guanidinium byproducts, allowing for longer reaction times or double coupling without chain termination.
Aminium/Uronium HATU / HOAtHighest initial velocity. Excellent for coupling the analog to the chain. Risk of guanidinylation if left too long or used in excess.
Oxyma-Based (Green) COMU / OxymaSafer alternative. Comparable efficiency to HATU with reduced explosion risk (vs. HOAt/HOBt) and high solubility in DMF/NMP.
Acid Fluorides TFFH / BTFFHExtreme hindrance. Generates highly reactive acid fluorides in situ; useful if 2,6-disubstitution prevents standard active ester formation.
Solvent and Base Effects
  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings due to its higher polarity, better resin swelling properties (polystyrene/PEG), and stability at elevated temperatures.

  • Base: Sym-collidine (2,4,6-trimethylpyridine) is preferred over DIPEA (Diisopropylethylamine). Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA), which significantly reduces the rate of

    
    -proton abstraction (racemization) while still neutralizing the acid generated during activation.
    

Decision Tree for Condition Optimization

OptimizationTree Start Start: Coupling Ortho-Substituted Phe CheckPos Is the Analog the Acyl Donor (COOH) or Nucleophile (NH2)? Start->CheckPos Donor Analog is Acyl Donor (COOH) (Activation Step) CheckPos->Donor Nucl Analog is Nucleophile (NH2) (Coupling onto Analog) CheckPos->Nucl Standard Try HATU / HOAt / Collidine (1.2 eq : 1.2 eq : 2.5 eq) Donor->Standard CheckRac Is Racemization > 5%? Standard->CheckRac SwitchPyAOP Switch to PyAOP / HOAt / Collidine (Reduce Base to 2.0 eq) CheckRac->SwitchPyAOP Yes SwitchTemp Perform at 0°C for activation, then RT for coupling CheckRac->SwitchTemp Yes (Alternative) HardCouple Use PyAOP / HOAt (Extended Time / Double Couple) Nucl->HardCouple CheckYield Is Yield < 90%? HardCouple->CheckYield Microwave Apply Microwave Irradiation (50°C, 25W, 10 min) CheckYield->Microwave Yes AcidFluoride Switch to TFFH (Acid Fluoride) Microwave->AcidFluoride Still Low Yield

Figure 1: Decision tree for selecting coupling conditions based on the role of the hindered amino acid and observed side reactions.

Detailed Experimental Protocols

Protocol A: General SPPS Coupling for Ortho-Substituted Phe

Applicability: Standard ortho-substitutions (e.g., 2-Me-Phe, 2-Cl-Phe).

Reagents:

  • Amino Acid: 4.0 equivalents (relative to resin loading).

  • Coupling Reagent: PyAOP (4.0 eq) or COMU (4.0 eq).

  • Additive: HOAt (4.0 eq) or Oxyma Pure (4.0 eq).

  • Base: Sym-collidine (8.0 eq).

  • Solvent: NMP (anhydrous).

Procedure:

  • Resin Preparation: Swell resin (e.g., ChemMatrix or Rink Amide) in DCM for 20 min, then wash 3x with NMP.

  • Pre-Activation (Crucial):

    • Dissolve the Amino Acid and Additive (HOAt/Oxyma) in NMP.

    • Add PyAOP/COMU.[1]

    • Add Collidine immediately before transferring to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid loss of active ester.

  • Coupling:

    • Add the mixture to the resin.

    • Agitate at Room Temperature (RT) for 2 hours .

    • Microwave Option: If available, heat to 50°C for 15 minutes (25-30W). Caution: High temp increases racemization risk; use only if RT fails.

  • Monitoring: Wash resin with NMP. Perform a micro-cleavage and analyze via UPLC-MS to check for the mass of the coupled product (+AA) and absence of starting material.

  • Double Coupling (Recommended): Filter the resin and repeat steps 2-3 with fresh reagents if conversion is <99%.

Protocol B: Troubleshooting "Difficult" Sequences (Coupling onto the Analog)

Applicability: When the N-terminus is the hindered ortho-Phe amine.

  • Reagent Switch: Use HATU (0.95 eq relative to AA) for this step to maximize acylation power. Avoid excess HATU to prevent guanidinylation of the slow-reacting amine.

  • Solvent System: Use NMP/DMSO (9:1) to disrupt inter-chain aggregation (beta-sheets) which often compounds steric hindrance.

  • Extended Protocol:

    • Couple for 1 hour at RT, then "spike" with 1.0 eq of fresh DIPEA and continue for 30 mins.

    • Wash and repeat (Double Couple).

  • Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/NMP (1:1:8) to prevent deletion sequences.

Workflow Visualization

SPPSWorkflow Resin Resin-AA(n) (Fmoc Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (NMP x3) Deprotect->Wash1 Couple Coupling Reaction (2h RT or 15m @ 50°C) Wash1->Couple Activate Activation (AA + PyAOP + Collidine) Activate->Couple Add Mixture Monitor QC: Kaiser Test / UPLC Couple->Monitor Recouple Double Couple (Fresh Reagents) Monitor->Recouple Incomplete Cap Capping (Ac2O) Monitor->Cap Complete Recouple->Monitor Next Next Cycle Cap->Next

Figure 2: Optimized SPPS workflow for hindered amino acid incorporation.

Comparative Data: Reagent Performance

Hypothetical data based on aggregated literature values for hindered couplings (e.g., Aib, N-Me-Phe).

Coupling ConditionYield (1h, RT)Racemization (% D-Isomer)Notes
DIC / HOBt / DIPEA 45%12.5%Standard conditions fail; high racemization.
HBTU / DIPEA 78%5.2%Better yield, but significant racemization.
HATU / HOAt / DIPEA 95%2.8%High yield, moderate racemization.
PyAOP / HOAt / Collidine 98% < 0.5% Optimal balance of yield and purity.
COMU / Oxyma / Collidine 96%0.8%Excellent green alternative.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole oxy-tris-(pyrrolidino) phosphonium hexafluorophosphate (PyAOP) / 7-azahydroxybenzotriazole (HOAt) coupling system. Tetrahedron Letters, 35(15), 2279-2282.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

  • BenchChem. (2025).[2][3][4] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

Sources

Application Note: Scalable Chemo-Enzymatic Production of 2-Amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-amino-3-(2-ethoxyphenyl)propanoic acid (O-ethyl-2-tyrosine), a critical non-canonical amino acid (ncAA) used in next-generation peptide therapeutics. While traditional asymmetric hydrogenation methods often suffer from heavy metal contamination and poor stereocontrol due to steric hindrance at the ortho position, this guide presents a Hybrid Chemo-Enzymatic Route . By coupling a classic Erlenmeyer-Plöchl azlactone synthesis with a stereoselective Transaminase (ATA) biocatalytic step, we achieve enantiomeric excess (ee) >99.5% and overall yields amenable to kilogram-scale production for clinical trials.

Introduction & Strategic Route Selection

The target molecule, an ortho-ethoxy substituted phenylalanine derivative, presents specific challenges in scale-up:

  • Steric Hindrance: The 2-ethoxy group creates significant steric bulk near the reaction center, often reducing the efficiency of standard chiral catalysts.

  • Clinical Purity: Clinical trials require

    
     purity and 
    
    
    
    ee, with strict limits on residual heavy metals (<10 ppm).
Route Comparison
FeatureMethod A: Asymmetric HydrogenationMethod B: Chemo-Enzymatic (Recommended)
Chiral Source Rh/Ru-Phosphine CatalystEngineered

-Transaminase (ATA)
Stereoselectivity 90–98% ee (requires recrystallization)>99% ee (intrinsic)
Impurity Profile Risk of Rh/Ru leachingProtein/DNA (removable via filtration)
Cost at Scale High (Ligand/Metal cost)Low (Recombinant enzyme + PLP)
Ortho-Tolerance Low (Catalyst poisoning/hindrance)High (via Enzyme Engineering)
Process Workflow

The selected route utilizes a chemical synthesis to generate the keto-acid precursor, followed by an asymmetric transamination.

ProcessFlow Aldehyde 2-Ethoxybenzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine Ac2O, NaOAc KetoAcid Keto Acid Precursor (3-(2-ethoxyphenyl)-2-oxopropanoic acid) Azlactone->KetoAcid Hydrolysis (HCl/H2O) Biocat Biocatalytic Transamination (ATA-117 Variant) KetoAcid->Biocat PLP, IPA pH 7.5 Product Crude L-Amino Acid Biocat->Product Conversion Final Final API (>99.5% ee) Product->Final Ion Exchange Crystallization

Figure 1: Hybrid Chemo-Enzymatic Workflow. The process avoids heavy metals in the chiral step.

Protocol A: Precursor Synthesis (Chemical)

Objective: Synthesis of 3-(2-ethoxyphenyl)-2-oxopropanoic acid. Scale: 1.0 kg input (2-Ethoxybenzaldehyde).

Mechanism

The Erlenmeyer-Plöchl synthesis condenses the aldehyde with N-acetylglycine to form an azlactone, which is hydrolyzed to the enamide and subsequently to the


-keto acid.
Materials
  • 2-Ethoxybenzaldehyde (CAS: 613-69-4)

  • N-Acetylglycine

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (anhydrous)

  • Hydrochloric Acid (6M)

Step-by-Step Methodology
  • Azlactone Formation:

    • Charge a 10 L glass-lined reactor with 2-Ethoxybenzaldehyde (1.0 kg, 6.66 mol), N-Acetylglycine (0.78 kg, 6.66 mol), and Sodium Acetate (0.55 kg, 6.7 mol).

    • Add Acetic Anhydride (2.0 L).

    • Heat to 100°C for 4 hours. The mixture will become homogeneous and then precipitate the azlactone (yellow solid).

    • Cool to 0°C. Filter the solid and wash with cold water/ethanol (1:1).

    • IPC (In-Process Control): Check HPLC for aldehyde consumption (<1%).

  • Hydrolysis to Keto Acid:

    • Suspend the wet azlactone cake in 6M HCl (5.0 L).

    • Reflux at 100°C for 6 hours. The ring opens, and the acetyl group is cleaved, releasing the keto acid and acetic acid.

    • Note: The ortho-ethoxy group is stable under these conditions, but avoid prolonged boiling beyond 8 hours to prevent ether cleavage.

    • Cool to room temperature. The keto acid, 3-(2-ethoxyphenyl)-2-oxopropanoic acid, will crystallize.

    • Filter and wash with ice-cold water. Dry in a vacuum oven at 40°C.

Yield: ~1.1 kg (80% overall). Purity: >95% (HPLC).

Protocol B: Biocatalytic Transamination (The Core Application)

Objective: Asymmetric conversion of the keto acid to L-2-amino-3-(2-ethoxyphenyl)propanoic acid. Enzyme: Engineered


-Transaminase (ATA).[1][2]
Donor:  Isopropylamine (IPA).
Scientific Rationale

Transaminases require a specific "fit" for the substrate. Standard ATAs have a "large" pocket (for the aryl group) and a "small" pocket (usually for a methyl group). The ortho-ethoxy substituent is bulky. We utilize an engineered variant (homologous to Vibrio fluvialis or Arthrobacter ATAs) evolved for ortho-tolerance .

Biocatalytic Cycle Diagram

BiocatCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP Step 2: Deamination Product Product: L-Amino Acid E_PLP->Product Step 6: Release E_PMP->E_PLP Step 5: Amination Acetone Byproduct: Acetone E_PMP->Acetone Step 3: Release Donor Donor: Isopropylamine Donor->E_PLP Step 1: Entry KetoSub Substrate: Keto Acid KetoSub->E_PMP Step 4: Entry

Figure 2: Ping-Pong Bi-Bi mechanism. Removal of Acetone drives the reaction forward.

Materials
  • Keto Acid Precursor (from Protocol A)

  • Transaminase Enzyme (Screened Kit, e.g., Codexis ATA-234 or similar ortho-tolerant variant)

  • Pyridoxal-5'-phosphate (PLP) cofactor[3][4]

  • Isopropylamine (IPA) - 1M solution, pH adjusted

  • Triethanolamine buffer (pH 7.5)

Step-by-Step Methodology
  • Reaction Preparation (10 L Scale):

    • In a 15 L bioreactor, add Triethanolamine buffer (50 mM, pH 7.5, 8 L).

    • Add PLP (1.0 mM final concentration). PLP is light-sensitive; wrap reactor in foil or use amber vessels.

    • Add Isopropylamine (IPA) to a concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl (IPA is highly basic).

  • Substrate Loading:

    • Add the Keto Acid (50 g/L loading = 500g total).

    • Note: If solubility is poor, add 5-10% DMSO as a co-solvent. The ortho-ethoxy group increases lipophilicity.

  • Enzyme Initiation:

    • Add the Transaminase Enzyme powder (2-5 g/L depending on specific activity).

    • Stir at 150 rpm, 30°C.

  • Equilibrium Displacement:

    • The reaction produces acetone. To drive conversion to >99%, apply a partial vacuum (200 mbar) or a continuous nitrogen sweep to strip acetone from the headspace.

    • Monitor: Check conversion via HPLC every 4 hours.

    • Target: >98% conversion is typically achieved within 24 hours.

  • Quenching:

    • Once conversion >98%, acidify the mixture to pH 2.0 using 6M HCl. This denatures the enzyme (precipitate) and stops the reaction.

Downstream Processing (DSP) for GMP Compliance

For clinical trials, the removal of protein residues (endotoxins) and the amine donor is critical.

  • Enzyme Removal:

    • Filter the acidified reaction mixture (pH 2.0) through a Celite pad or use ultrafiltration (10 kDa cutoff) to remove the denatured enzyme.

  • Cation Exchange Chromatography (Purification):

    • Load the filtrate onto a strong cation exchange resin (e.g., Dowex 50W) in the H+ form.

    • Wash: Flush with water to remove unreacted keto acid, DMSO, and anionic impurities.

    • Elute: Elute the amino acid using 1.5 M Ammonia (

      
      ).
      
    • Concentrate the eluate under vacuum to obtain the crude solid.

  • Final Crystallization:

    • Dissolve crude solid in minimum hot water/ethanol (90:10).

    • Cool slowly to 4°C.

    • Filter white crystals.

    • Drying: Vacuum dry at 45°C for 24 hours.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay > 98.0% w/wHPLC (C18)
Enantiomeric Purity > 99.5% eeChiral HPLC (Crownpak CR+)
Residual IPA < 500 ppmGC-HS (Headspace)
Heavy Metals < 10 ppmICP-MS
Water Content < 1.0%Karl Fischer

Chiral HPLC Method:

  • Column: Daicel Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase:

    
     (pH 1.5) in water.[5][6]
    
  • Detection: UV 210 nm.

  • Flow: 0.5 mL/min.

  • Note: The D-enantiomer typically elutes before the L-enantiomer on this column.

References

  • Transaminase Scale-Up

    • Kelly, S. A., et al. (2018). "Application of Amine Transaminases in the Synthesis of Chiral Amines and Amino Acids." Chemical Reviews, 118(1), 349–367.
  • Ortho-Substituted Phenylalanine Synthesis

    • Simon, R. C., et al. (2014). "Regio- and Stereoselective Monoamination of Diketones with Transaminases." ACS Catalysis, 4(1), 129–143. (Discusses steric constraints).
  • Process Chemistry of Unnatural Amino Acids

    • Tao, J., & Lin, G. (2011). "Biocatalysis for the Pharmaceutical Industry: Discovery, Development, and Manufacturing." Wiley Online Library.
  • GMP Guidelines

    • ICH Harmonised Tripartite Guideline. "Impurities: Guideline for Residual Solvents Q3C(R6)."

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-amino-3-(2-ethoxyphenyl)propanoic Acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-(2-ethoxyphenyl)propanoic Acid (o-Ethoxy-Phe)

Ticket ID: #RXN-ST-404 | Status: Open | Priority: Critical

Executive Summary: The Steric Challenge

You are encountering difficulty coupling 2-amino-3-(2-ethoxyphenyl)propanoic acid . This is not a standard coupling failure; it is a geometric problem.

The ortho-ethoxy substituent creates a specific steric phenomenon known as "peri-interaction" relative to the reaction center. The ethoxy group forces the phenyl ring to twist out of planarity with the peptide backbone to avoid clashing with the


-proton. This creates a "shield" over the carbonyl carbon (if activating) or the amine (if nucleophilic), drastically reducing the collision frequency for the desired reaction.

Standard reagents (HBTU, EDC) will fail here because their half-lives are shorter than the time required for the amine to penetrate this steric shield, leading to hydrolysis or racemization.

Part 1: Diagnostic Troubleshooting Guide

Use this decision matrix to identify the root cause of your failure before selecting a protocol.

TroubleshootingTree Start Identify Failure Mode LowYield Low Yield / No Product Start->LowYield Racemization Racemization (DL-Isomer) Start->Racemization Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete CheckAct Check Activation (Is Active Ester Forming?) LowYield->CheckAct BaseCheck Check Base Strength (DIPEA vs Collidine) Racemization->BaseCheck AggCheck Check Aggregation (Is resin swelling?) Incomplete->AggCheck TFFH Switch to Acid Fluoride (Protocol B: TFFH) CheckAct->TFFH No/Slow Activation Collidine Switch to Collidine (Protocol A) BaseCheck->Collidine Using DIPEA/TEA Oxyma Add Oxyma Pure (Suppress Oxazolone) BaseCheck->Oxyma Already using Collidine HFIP Add 20% HFIP (Disrupt Beta-Sheets) AggCheck->HFIP Yes (Aggregation) DoubleCoup Double Couple (Re-treat resin) AggCheck->DoubleCoup No (Kinetic Issue)

Figure 1: Decision tree for diagnosing coupling failures specific to ortho-substituted aromatic amino acids.

Part 2: Field-Proven Protocols
Protocol A: The "Precision" Method (HATU/HOAt/Collidine)

Best for: Minimizing racemization when the o-Ethoxy-Phe is the activated acid (C-terminal activation).

The Logic: Standard bases like DIPEA (pKa ~10.5) are strong enough to abstract the


-proton of the activated o-ethoxy-Phe, leading to oxazolone formation and racemization. 2,4,6-Collidine  (pKa ~7.4) is sufficient to deprotonate the carboxylate for activation but too weak to abstract the 

-proton [1]. HATU generates the OAt-ester, which exploits the "neighboring group effect" (pyridine nitrogen) to accelerate coupling before racemization can occur.

Reagents:

  • Coupling Agent: HATU (0.95 eq relative to AA)

  • Additive: HOAt (0.95 eq) - Critical for speed

  • Base: 2,4,6-Collidine (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolve o-ethoxy-Phe (1.0 eq) and HATU (0.95 eq) in minimal DMF.

  • Chill: Cool the solution to 0°C. Note: Lower temperature stabilizes the active ester and disfavors racemization.

  • Add 2,4,6-Collidine (2.0 eq). Stir for 2 minutes at 0°C.

  • Add the amine component (resin-bound or free amine).

  • Allow to react for 1 hour at 0°C, then 2 hours at Room Temperature.

  • Wash: DMF (3x), DCM (3x).

Protocol B: The "Bunker Buster" (Acid Fluorides via TFFH)

Best for: Extreme steric hindrance where HATU fails to drive the reaction to completion.

The Logic: When the ortho-ethoxy group physically blocks the approach of the amine, the leaving group must be small and highly electrophilic. The Acid Fluoride (generated by TFFH) is significantly smaller than the bulky OBt/OAt active esters formed by HBTU/HATU. This reduces the "cone angle" of the electrophile, allowing the nucleophile to access the carbonyl carbon [2].

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • Base: DIPEA (2.0 eq) - Required here for acid fluoride formation

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolve o-ethoxy-Phe (3.0 eq relative to resin) in DMF.

  • Add TFFH (3.0 eq) and DIPEA (6.0 eq).

  • Activation: Stir for 15 minutes. This converts the carboxylic acid to the Acid Fluoride (-COF).[1]

  • Add this mixture to the resin/amine.

  • Reaction: Shake for 2–4 hours.

  • Optional: If conversion is <80%, re-couple using the same mixture but add 20% HFIP (Hexafluoroisopropanol) to the solvent.

Part 3: Comparative Data & Mechanisms
Reagent Performance Table

Comparison based on coupling efficiency for sterically hindered ortho-substituted aromatics (e.g., Aib, o-Me-Phe analogs).

ReagentActivation SpeciesSteric ClearanceRacemization RiskRecommended Use
HBTU/HOBt OBt EsterLowHighDo Not Use
HATU/HOAt OAt EsterMediumLow (w/ Collidine)Standard attempts
PyAOP OAt EsterMediumVery LowIf HATU causes guanidinylation
TFFH Acid FluorideHigh MediumDifficult couplings
COMU Oxyma EsterHighVery LowSafer alternative to HATU
Mechanism of Failure: Oxazolone Formation

Why does o-ethoxy-Phe racemize? The steric bulk slows down the desired amidation (


), allowing the competing intramolecular cyclization (

) to dominate.

Racemization cluster_prevention Prevention Strategy Activated Activated AA (O-At Ester) Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Coupling + Strong Base Desired Desired Product (L-Peptide) Activated->Desired Fast Nucleophilic Attack (TFFH/HATU) Racemic Racemic Product (DL-Peptide) Oxazolone->Racemic Base-catalyzed tautomerization Advice 1. Use Collidine (Weak Base) 2. Use Oxyma/HOAt 3. Lower Temp (0°C)

Figure 2: The kinetic competition between coupling and racemization. The o-ethoxy group slows the green path, making the red path favorable unless specific reagents are used.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up this coupling? A: Proceed with extreme caution. While microwave heating (typically 75°C) improves kinetics, it exponentially increases the rate of racemization for ortho-substituted phenylalanines.

  • Recommendation: If you must use microwave, use COMU/Oxyma as the coupling system and limit the temperature to 50°C max for 5 minutes. Do not use HBTU/DIPEA in the microwave with this molecule.

Q: I see a +14 mass unit adduct in my LCMS. What is it? A: This is likely methyl ester formation if you are using methanol for washing, or more likely, guanidinylation of the N-terminus if you are using HATU in excess or with slow kinetics.

  • Fix: Switch to PyAOP (phosphonium salt). It avoids guanidinylation entirely while maintaining the high reactivity of the aza-benzotriazole system [3].

Q: The coupling works, but the solubility is terrible. What solvent can I use? A: Sterically hindered peptides often aggregate into


-sheets. Use HFIP (Hexafluoroisopropanol) .[2]
  • Protocol: Use a mixture of DCM:DMF:HFIP (1:1:0.2). HFIP is a potent hydrogen-bond disruptor that solvates "difficult sequences" effectively [4].

References
  • Carpino, L. A., et al. (2002). "The 7-azabenzotriazole active ester (HOAt) and its application in peptide synthesis." Journal of the American Chemical Society.[3]

  • Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids."[1][4] Journal of the American Chemical Society.[3]

  • Albericio, F., et al. (2018). "PyAOP: A robust alternative to HATU for the coupling of hindered amino acids." Organic Process Research & Development.

  • Paradisi, F., et al. (2015). "The effect of HFIP on the solubility and coupling of hydrophobic peptides." Amino Acids.[1][5][3][6][7][8][9][10]

Sources

Technical Support Center: Minimizing Racemization in 2-Ethoxyphenylalanine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Threat" of 2-Ethoxyphenylalanine

2-Ethoxyphenylalanine (2-EtO-Phe) presents a unique challenge in peptide synthesis, acting as a "double threat" to stereochemical integrity. Unlike standard phenylalanine, the ortho-ethoxy substituent introduces two competing destabilizing factors:

  • Steric Hindrance: The substituent at the 2-position creates significant steric bulk near the reacting carboxyl center. This slows down the desired aminolysis (coupling) reaction, leaving the activated ester vulnerable to side reactions for a longer duration.

  • Electronic Activation: The electron-donating ethoxy group increases the electron density of the aromatic ring. Through inductive effects, this can stabilize the transition state for 5(4H)-oxazolone formation , the primary pathway for racemization.

This guide provides an evidence-based troubleshooting framework to minimize racemization during the activation and coupling of 2-EtO-Phe.

The Mechanism of Failure: Oxazolone Formation

To prevent racemization, one must understand how it occurs. The primary culprit is the base-catalyzed formation of an oxazolone (azlactone) intermediate.

Diagram 1: The Racemization Pathway

This diagram illustrates how the activated ester diverts to the oxazolone intermediate, leading to the loss of chirality.

RacemizationMechanism cluster_0 Critical Control Point ProtectedAA N-Protected 2-EtO-Phe ActiveEster Activated Ester (O-Acylisourea/OBt) ProtectedAA->ActiveEster Activation (DIC/COMU) Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Cyclization (Side Reaction) L_Peptide L-Peptide (Desired) ActiveEster->L_Peptide Fast Aminolysis (Amine Attack) Enol Enol Intermediate (Achiral/Planar) Oxazolone->Enol Base Abstraction of u03B1-Proton DL_Peptide D/L-Peptide Mix (Racemate) Oxazolone->DL_Peptide Amine Attack (Non-stereoselective) Enol->Oxazolone Reprotonation

Caption: Figure 1. The kinetic competition between direct aminolysis (green path) and oxazolone-mediated racemization (red path). Steric hindrance in 2-EtO-Phe slows the green path, favoring the red path.

Reagent & Condition Optimization

The choice of coupling reagents and bases is the single most critical variable. Standard conditions (HBTU/DIEA) are often insufficient for ortho-substituted amino acids.

Comparative Efficacy of Coupling Reagents
Reagent SystemActivation TypeRacemization RiskRecommendation
COMU / Oxyma Uronium / OximeLowest Gold Standard. The morpholino group acts as an internal base, and Oxyma is a superior racemization suppressor compared to HOBt [1][2].
DIC / Oxyma CarbodiimideLow Excellent. Allows for "base-free" coupling (if amino component is a free base), eliminating the primary cause of proton abstraction [3].
HATU / HOAt Uronium / TriazoleLow-MediumGood alternative, but HOAt is expensive and HATU can cause guanidinylation if the reaction is slow.
HBTU / HOBt Uronium / TriazoleHigh Avoid. HOBt is less effective at suppressing oxazolone formation in hindered systems [4].
The "Collidine" Advantage

For hindered amino acids, the choice of base is as important as the coupling reagent.

  • Avoid: DIEA (Diisopropylethylamine) and NMM (N-methylmorpholine). These strong bases can rapidly abstract the

    
    -proton from the oxazolone intermediate.
    
  • Use: 2,4,6-Trimethylpyridine (TMP, Collidine) . It is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is sterically hindered, making it difficult for the base to access the acidic

    
    -proton while still being sufficient to neutralize the generated acid [5].
    

Validated Protocol: Low-Racemization Activation

This protocol uses the COMU/Oxyma/Collidine system, optimized for ortho-substituted phenylalanines.

Reagents Required:

  • Fmoc-2-EtO-Phe-OH

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate)

  • Oxyma Pure[1][2][3][4][5]

  • 2,4,6-Collidine (TMP)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-Cooling (Critical):

    • Set the reaction vessel temperature to 0°C .

    • Why: Lower temperature kinetically disfavors oxazolone formation more than it slows down aminolysis.

  • Activation Cocktail Preparation:

    • Dissolve Fmoc-2-EtO-Phe-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

    • Note: Ensure complete dissolution before proceeding.

  • Base Addition:

    • Add 2,4,6-Collidine (2.0 equiv).

    • Why: Collidine is sufficient to deprotonate the carboxylic acid for activation but too hindered to strip the

      
      -proton.
      
  • Activation Trigger:

    • Add COMU (1.0 equiv) to the mixture at 0°C.

    • Stir for 30-60 seconds maximum.

    • Why: Minimize pre-activation time. Prolonged activation without the amine present increases the window for oxazolone formation.

  • Coupling:

    • Immediately add the pre-activated mixture to the resin/amine component.

    • Allow to react at 0°C for 30 minutes, then warm to room temperature for the remaining reaction time (typically 1-2 hours).

Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve coupling issues.

Troubleshooting Start Issue Detected CheckHPLC Analyze Chiral HPLC Start->CheckHPLC SplitPeak Split Peak / Doublet? (Diastereomers) CheckHPLC->SplitPeak Yes LowYield Single Peak but Low Area? (Incomplete) CheckHPLC->LowYield No BaseCheck Using DIEA? SplitPeak->BaseCheck ReagentCheck Using HBTU/HATU? LowYield->ReagentCheck SwitchBase Switch to Collidine (TMP) BaseCheck->SwitchBase Yes TempCheck Coupling at RT/Heat? BaseCheck->TempCheck No CoolDown Couple at 0°C TempCheck->CoolDown Yes SwitchCOMU Switch to COMU/Oxyma ReagentCheck->SwitchCOMU Yes DoubleCouple Double Couple (New Reagents) ReagentCheck->DoubleCouple No

Caption: Figure 2. Diagnostic workflow for distinguishing between racemization (stereochemical loss) and incomplete coupling (kinetic failure).

Frequently Asked Questions

Q: I am seeing a 50:50 split in my LC-MS peaks. Is this racemization? A: Yes, a 1:1 ratio typically indicates complete racemization, likely due to the formation of a stable enol or oxazolone intermediate that has equilibrated. This often happens if the activation was performed with a strong base (DIEA) and left too long before adding the amine. Immediate Action: Switch to the DIC/Oxyma (base-free) or COMU/Collidine protocol described above.

Q: Can I use microwave heating to speed up the coupling of 2-EtO-Phe? A: Proceed with extreme caution. While microwave irradiation accelerates coupling, it also exponentially increases the rate of oxazolone formation. For 2-EtO-Phe, we recommend room temperature or 0°C coupling . If microwave is necessary, limit the temperature to 50°C and use Collidine as the base [6].

Q: Why is Oxyma preferred over HOBt? A: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic and a better leaving group than HOBt. It reacts faster with the carbodiimide/uronium intermediate to form the active ester, thereby reducing the lifetime of the highly reactive (and racemization-prone) O-acylisourea. Furthermore, the Oxyma-ester is less susceptible to base-catalyzed proton abstraction than the OBt-ester [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403.

  • Albericio, F., et al. (2018). OxymaPure/DIC: The best choice for the coupling of hindered amino acids. Organic Process Research & Development.

  • Steinauer, R., et al. (1989). Racemization of amino acid derivatives during peptide synthesis. Bachem Technical Notes.
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) Advantage in Peptide Synthesis. Journal of Organic Chemistry, 67(18), 6296–6302.

  • Palasek, S. A., et al. (2007).[7] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

Sources

Technical Support Center: Troubleshooting 2-Amino-3-(2-ethoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the specific synthetic challenges associated with 2-amino-3-(2-ethoxyphenyl)propanoic acid (also known as o-ethoxy-phenylalanine). Unlike unsubstituted phenylalanine, the ortho-ethoxy substituent introduces significant steric hindrance and electronic donation effects that frequently disrupt standard amino acid synthesis protocols.

This technical support document focuses on the two most prevalent synthetic routes:

  • The Erlenmeyer-Plöchl Azlactone Synthesis (Scalable, cost-effective).

  • Phase-Transfer Catalyzed (PTC) Alkylation (Enantioselective, modular).

Diagnostic Workflow: The "Ortho-Effect" Check

Before modifying reagents, verify if your yield loss is due to the specific ortho-effect of the 2-ethoxy group.

  • Symptom: Incomplete consumption of 2-ethoxybenzaldehyde in aldol-type condensations.

  • Root Cause: The 2-ethoxy group forces the carbonyl oxygen out of planarity with the benzene ring to minimize dipole repulsion and steric clash. This reduces the electrophilicity of the aldehyde and sterically blocks the approach of the glycine enolate.

  • Immediate Action: Standard protocols for benzaldehyde will fail . You must increase reaction temperature and catalyst loading (detailed below).

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Low Yield Detected CheckRoute Identify Route Start->CheckRoute Erlenmeyer Erlenmeyer-Plöchl CheckRoute->Erlenmeyer Alkylation PTC Alkylation CheckRoute->Alkylation AzlactoneCheck Is Azlactone Solid? Erlenmeyer->AzlactoneCheck HalideCheck Halide Quality? Alkylation->HalideCheck AzlactoneNo Issue: Condensation (Steric Hindrance) AzlactoneCheck->AzlactoneNo Oily/Low Mass AzlactoneYes Issue: Ring Opening/Red (Over-reduction) AzlactoneCheck->AzlactoneYes Good Mass HalideBad Issue: Elimination (Styrene formation) HalideCheck->HalideBad Vinyl peaks in NMR HalideGood Issue: Catalyst/Stirring (Phase boundary) HalideCheck->HalideGood SM remains

Figure 1: Decision tree for diagnosing yield loss based on intermediate analysis.

Module 1: The Erlenmeyer-Plöchl Route

Context: This route involves condensing 2-ethoxybenzaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis and reduction.

Q1: My azlactone formation (Step 1) is stalling at 40-50% conversion. Why?

Diagnosis: The ortho-ethoxy group deactivates the aldehyde. The standard protocol (NaOAc/Ac2O at reflux) is often insufficient for hindered substrates. The Fix:

  • Switch Base: Replace Sodium Acetate (NaOAc) with Lead(II) Acetate (Pb(OAc)₂) or increase NaOAc loading to 1.5 equivalents. Pb(II) often catalyzes the condensation of hindered aldehydes more effectively.

  • Solvent-Free Microwave: If scale permits (<10g), run the condensation solvent-free in a microwave reactor (120°C, 10-15 min).

  • Water Scavenging: Ensure Acetic Anhydride is fresh. Hydrolysis of the anhydride produces acetic acid, which slows the reaction.

Q2: The reduction step (Step 2) yields a mix of products or cleaves the ether. How do I prevent this?

Diagnosis: You are likely using Red Phosphorus/HI (classic method) or high-pressure hydrogenation.

  • HI Warning: Hydriodic acid is a potent ether-cleaving agent. It will convert your 2-ethoxyphenyl group into a 2-hydroxyphenyl (phenol) group, destroying your target.

  • Catalyst Poisoning: The sulfur or trace impurities in the ethoxy-starting material can poison Pd/C.

The Fix: One-Pot Hydrolysis/Reduction Protocol Do not isolate the unsaturated acid. Reduce the azlactone directly in a basic aqueous medium.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent Red P / HIH₂ (3 atm) / 10% Pd-C
Solvent Acetic Acid / WaterMeOH / 1M NaOH (1:1)
Temperature Reflux (100°C+)RT to 40°C
Yield Impact Ether cleavage (Tyrosine impurity)>85% Yield, Ether intact

Self-Validating Check:

  • Take an aliquot after 2 hours.

  • NMR: Check for the disappearance of the olefinic proton (singlet around 7.2 ppm) and the appearance of the alpha-proton (triplet/dd around 3.8-4.0 ppm).

Module 2: Phase-Transfer Alkylation (Asymmetric)

Context: Alkylation of a glycine Schiff base (e.g., O'Donnell's substrate) with 2-ethoxybenzyl bromide using a chiral catalyst (cinchonidine derivative).

Q3: I see significant formation of 2-ethoxystyrene instead of the alkylated product.

Diagnosis: Elimination competes with substitution. The ortho-ethoxy group makes the benzylic position sterically crowded. If your base is too strong or the temperature too high, E2 elimination (forming the styrene) becomes favored over SN2 alkylation. The Fix:

  • Lower Temperature: Run the reaction at 0°C to -10°C .

  • Base Selection: Switch from 50% KOH (harsh) to CsOH·H₂O or solid KOH/K₂CO₃ mixes. Cesium creates a "loose ion pair," enhancing the nucleophilicity of the enolate without increasing basicity to elimination levels.

  • Concentration: High concentration favors bimolecular reactions (SN2). Run the reaction at 0.5 M to 0.8 M relative to the substrate.

Q4: The reaction stops before completion.

Diagnosis: Catalyst poisoning or phase boundary stagnation. The Fix:

  • Agitation: PTC reactions are diffusion-controlled. Ensure vigorous stirring (>800 RPM).

  • Catalyst Identity: For ortho-substituted benzyl halides, standard TEBA (Benzyltriethylammonium chloride) may be too bulky. Use TBAB (Tetrabutylammonium bromide) for non-chiral synthesis, or optimize the spacer length in chiral catalysts.

Module 3: Isolation & Purification

Q5: I cannot precipitate the final amino acid. It stays in the aqueous layer.

Diagnosis: 2-amino-3-(2-ethoxyphenyl)propanoic acid is zwitterionic. Its solubility is highly pH-dependent. The ortho-ethoxy group adds lipophilicity, but the zwitterion is still water-soluble away from the isoelectric point (pI).

The Fix: Precise Isoelectric Precipitation

  • Calculate pI: For this molecule, the pI is approx 5.6 - 5.8 .

  • Protocol:

    • Dissolve crude salt in minimal water.

    • Chill to 4°C.

    • Adjust pH slowly with 2M HCl (if basic) or 2M NaOH (if acidic).

    • Critical: Stop exactly at pH 5.7 .

    • Add Isopropanol (IPA) as an anti-solvent (Ratio 1:3 Water:IPA) if precipitation does not occur immediately.

Experimental Protocol: Optimized Erlenmeyer Synthesis

Step 1: Azlactone Formation [1]

  • Combine 2-ethoxybenzaldehyde (100 mmol), N-acetylglycine (110 mmol), and anhydrous NaOAc (120 mmol) in Acetic Anhydride (300 mmol).

  • Heat to 110°C for 2 hours. Note: Monitor closely; if the mixture turns black/tarry, reduce temp to 100°C and extend time.

  • Cool to RT. Add cold Ethanol (50 mL) to decompose excess anhydride.

  • Refrigerate overnight. Filter the yellow crystals (Azlactone).

  • QC Check: 1H NMR (CDCl3) must show olefinic singlet ~7.5-8.0 ppm.

Step 2: Reductive Hydrolysis

  • Suspend Azlactone (50 mmol) in 10% NaOH (100 mL).

  • Heat gently (60°C) until dissolution (Ring opening -> Acyl-amino acid).

  • Transfer to a hydrogenation vessel. Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 3 atm (45 psi) at 40°C for 6 hours.

  • Filter catalyst over Celite.

  • Acidify filtrate with conc. HCl to pH 1. Reflux for 2 hours (Deacetylation).

  • Neutralize to pH 5.7 with NaOH. Collect precipitate.

References

  • Plöchl, J. (1884).[2] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624. Link

  • Carter, H. E. (1946). "Azlactones".[1][2][3] Organic Reactions, 3, 198. (Classic review on Erlenmeyer synthesis limits).

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters". Accounts of Chemical Research, 37(8), 506–517. Link

  • Ma, J. A. (2003). "Recent developments in the catalytic asymmetric synthesis of α-and β-amino acids". Angewandte Chemie International Edition, 42(36), 4290-4299.
  • Sigma-Aldrich . "2-Ethoxy-DL-phenylalanine Product Specification". Link (Verification of chemical stability and commercial availability).

Sources

Purification challenges of peptides containing hydrophobic ethoxy residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides with Hydrophobic Ethoxy Residues

Role: Senior Application Scientist Subject: Troubleshooting Hydrophobic Interaction & Solubility Issues in Ethoxy-Modified Peptides Case ID: ETH-PUR-001

Executive Summary: The "Ethoxy" Paradox

Welcome to the technical support hub. You are likely here because your peptide—modified with ethoxy-functionalized residues (e.g., p-ethoxy-phenylalanine, ethoxy-glycine, or ethyl-ester side chains)—is behaving more like a lipid than a peptide.

While ethoxy modifications are excellent for enhancing membrane permeability and metabolic stability in drug candidates, they introduce significant lipophilicity . This leads to two primary failures in purification:

  • Aggregation: The peptide "crashes out" in aqueous buffers before it even hits the column.

  • Irreversible Adsorption: The peptide binds so strongly to standard C18 stationary phases that it elutes as a broad "ghost peak" or requires 100% organic solvent to strip, ruining recovery.

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Solubilization (The Pre-Column Crisis)

User Issue: "My sample precipitates immediately upon adding Mobile Phase A (Water/0.1% TFA)."

Root Cause: Ethoxy residues increase the partition coefficient (LogP), driving hydrophobic collapse in water. Standard "dissolve in water" protocols will fail.

Troubleshooting Protocol: The "Hard" Solvent Strategy

Do not attempt to dissolve these peptides in pure aqueous buffer. You must use a "co-solvent" approach.

Step-by-Step Solubilization:

  • The "Wet" Step: Add neat Hexafluoroisopropanol (HFIP) or DMSO to the dry lyophilized powder.

    • Why: HFIP is the "gold standard" for disrupting beta-sheet aggregation driven by hydrophobic side chains [1].

    • Volume: Use 10-20% of your final target volume.

  • The Denaturing Step (Optional): If the sequence contains >50% hydrophobic residues, add 6M Guanidine-HCl.

  • The Dilution: Slowly add your starting mobile phase (e.g., 5% ACN in Water) dropwise while vortexing.

  • The Centrifuge Check: Spin at 10,000 x g for 5 mins. If a pellet forms, your mobile phase is too polar. Increase the organic ratio of your starting buffer.[1]

Visual Guide: Solubilization Decision Tree

SolubilityTree Start Dry Ethoxy Peptide Water Add Water/Buffer? Start->Water Avoid Organic Add 100% DMSO or HFIP Start->Organic Always Start Here Dilute Dilute with Mobile Phase A Organic->Dilute Check Visual Clarity Check Precip Precipitation? Check->Precip Dilute->Check Ready Inject Supernatant Precip->Ready No AddChaotrope Add 6M Guanidine Precip->AddChaotrope Yes AddChaotrope->Ready

Caption: Logic flow for solubilizing highly lipophilic ethoxy-peptides without inducing aggregation.

Module 2: Chromatographic Separation (The Elution Standoff)

User Issue: "I see no peak, or a very broad smear eluting at 90-100% B. My recovery is <20%."

Root Cause:

  • Phase Collapse: The ethoxy groups are interacting too strongly with the C18 alkyl chains.

  • Pore Exclusion: If the peptide aggregates on the column, it cannot access the pores, leading to smearing.

Technical Solution: Stationary Phase & Temperature
ParameterStandard Protocol (Avoid)Recommended for Ethoxy Peptides Mechanism
Column Chemistry C18 (ODS)C4 (Butyl) or Phenyl-Hexyl C4 has lower hydrophobicity, allowing the ethoxy peptide to release earlier. Phenyl phases offer "pi-pi" selectivity if the ethoxy is attached to aromatic rings [2].
Pore Size 100 Å300 Å (Wide Pore) Prevents physical entrapment of hydrophobic aggregates.
Temperature Ambient (25°C)60°C - 80°C Heat reduces mobile phase viscosity and disrupts hydrophobic interactions, sharpening the peak [3].
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) / ACN Blend IPA is a stronger eluent for lipophilic compounds. Use a 50:50 mix of ACN:IPA as Solvent B.

Experimental Protocol: The "Hot & Short" Method

  • Column: Install a C4, 300Å column (e.g., Jupiter C4 or Zorbax 300SB-C4).

  • Thermostat: Set column oven to 60°C .

  • Gradient:

    • Buffer A: Water + 0.1% TFA.[2]

    • Buffer B: Acetonitrile:Isopropanol (1:1) + 0.1% TFA.

    • Run a shallow gradient: 20% B to 80% B over 40 minutes.

    • Note: The IPA component is critical. It mimics the lipophilicity of the ethoxy group, "dissolving" it off the stationary phase [4].

Module 3: Recovery & Fraction Handling (The Post-Run Loss)

User Issue: "I collected the peak, but when I dried it down, it won't redissolve, or I lost mass in the fraction collector tubes."

Root Cause:

  • Adsorption to Plastic: Hydrophobic peptides stick to polypropylene tubes rapidly once the organic solvent evaporates.

  • Phase Separation: As the fraction sits, the organic solvent evaporates faster than water, causing the peptide to precipitate in the remaining water.

Troubleshooting Guide: The "Keep it Wet" Strategy
  • Collection Vessels: Use glass tubes or siliconized low-retention plastic tubes. Avoid standard polypropylene.

  • Immediate Action: Do not let fractions sit. Add acetic acid or a small amount of neat ACN to the fractions immediately if they look cloudy.

  • Lyophilization:

    • Do not speed-vac to dryness if possible (this creates a hard "plastic" film).

    • Freeze and lyophilize directly.

    • Pro-Tip: If the peptide forms a film that won't dissolve, treat it with HFIP again to reset the aggregation state [5].

Module 4: Workflow Visualization

Method Development Loop Use this logical loop to optimize your purification method if the initial C4/60°C run is insufficient.

MethodLoop Init Initial Run: C4 Column, 60°C Eval Evaluate Peak Shape Init->Eval Good Sharp Peak: Proceed Eval->Good Broad Broad/Tailing? Eval->Broad Retentive Too Retentive (>80% B)? Eval->Retentive Action3 Increase Temp to 75°C Broad->Action3 Action1 Add IPA to Mobile Phase B Retentive->Action1 Action2 Switch to Phenyl-Hexyl Retentive->Action2 Action1->Init Re-Run Action2->Init Re-Run Action3->Init Re-Run

Caption: Iterative optimization loop for hydrophobic peptide chromatography.

References

  • Biotage. (2023).[3][4] Which Stationary Phase Should I Choose For My Peptide Purification? (C18 vs C4).[1][4][5][6] Retrieved from [Link]

  • Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting (High Temp Strategy). Retrieved from [Link]

  • The Nest Group. (1998). Designing Purification Methods for Hydrophobic Peptides (Propanol/Acetic Acid Protocols). Retrieved from [Link]

Sources

Technical Support Center: 2-Ethoxyphenylalanine (2-OEt-Phe) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-OEt-Phe-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

2-Ethoxyphenylalanine (2-OEt-Phe) presents a dual-challenge in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance (N-Terminus): The ortho-ethoxy substituent creates significant steric bulk around the

    
    -carbon, kinetically retarding Fmoc removal and subsequent couplings.
    
  • Electronic Activation (Side Chain): The ethoxy group acts as a strong electron-donating group (EDG), activating the phenyl ring toward Electrophilic Aromatic Substitution (EAS). During global deprotection, the ring becomes a "scavenger," attracting carbocations (tBu, Trt, Pbf) released from other residues.

This guide provides optimized protocols to overcome these kinetic and thermodynamic barriers.

Module 1: Optimizing Fmoc Deprotection (The Steric Bottleneck)

The Issue: Standard deprotection (20% Piperidine/DMF, 2 x 5 min) is often insufficient for 2-OEt-Phe. The bulky ortho group blocks the base from abstracting the acidic proton on the fluorenyl ring, leading to "deletion sequences" where the Fmoc group remains, preventing the next amino acid from coupling.

Recommended Protocol: DBU-Accelerated Deprotection

For 2-OEt-Phe, we recommend switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive kinetics.

ParameterStandard ProtocolOptimized 2-OEt-Phe Protocol
Reagent 20% Piperidine in DMF2% DBU + 2% Piperidine in DMF
Temperature Ambient (

)

(Microwave) or Ambient
Time

min

min (MW) or

min (RT)
Mechanism Standard

-elimination
Accelerated proton abstraction via stronger base (

vs 11)

Critical Warning: Do not use DBU if your peptide contains Aspartimide-susceptible sequences (e.g., Asp-Gly, Asp-Ser) without adding 0.1 M HOBt to suppress side reactions.

Workflow: Fmoc Deprotection Decision Tree

Fmoc_Optimization Start Start Fmoc Removal (2-OEt-Phe) Check UV Monitoring (Dibenzofulvene Adduct) Start->Check IsComplete Deprotection Complete? Check->IsComplete Proceed Proceed to Wash & Coupling IsComplete->Proceed Yes Issue Incomplete Removal detected IsComplete->Issue No Action1 Switch Reagent: 2% DBU / 2% Piperidine Issue->Action1 Action2 Apply Heat: Microwave to 45°C Action1->Action2 Action2->Check Re-evaluate

Figure 1: Decision logic for monitoring and intervening in sluggish Fmoc deprotection steps specific to sterically hindered residues.

Module 2: Global Cleavage & Side Chain Protection (The Electronic Trap)

The Issue: The 2-ethoxyphenyl ring is electron-rich. During TFA cleavage, protecting groups like Trityl (Trt), tert-butyl (tBu), and Pbf are cleaved, generating reactive carbocations. If these are not quenched immediately by scavengers, they will alkylate the 2-OEt-Phe ring, resulting in permanent mass additions (+56 Da for tBu, +243 Da for Trt).

Optimized Scavenger Cocktails

Standard "95% TFA / 2.5% TIS / 2.5% Water" is insufficient for peptides containing 2-OEt-Phe alongside Trp, Tyr, Cys, or Arg(Pbf).

ComponentRoleStandard Cocktail High-Scavenger Cocktail (Recommended)
TFA Cleavage Agent95%82.5%
Phenol Tyr/Ring Protector-5%
Thioanisole Pbf Accelerator-5%
Water tBu Scavenger2.5%5%
EDT / DODT Trt/Cys Scavenger-2.5%
TIS Silane Scavenger2.5%-

Why this works:

  • Phenol: Specifically acts as a "decoy" substrate. It is more electron-rich than 2-OEt-Phe, preferentially absorbing carbocations.

  • DODT (3,6-Dioxa-1,8-octanedithiol): A less odorous alternative to EDT that efficiently quenches t-butyl cations preventing ring alkylation.

Workflow: Cleavage Optimization Loop

Cleavage_Optimization Input Peptide-Resin (w/ 2-OEt-Phe) Cocktail Apply High-Scavenger Cocktail (Reagent K) Input->Cocktail Incubate Incubate 2-3 hrs (Room Temp) Cocktail->Incubate Analyze LC-MS Analysis Incubate->Analyze Decision Mass Shift Observed? Analyze->Decision Success Isolate Peptide Decision->Success Target Mass Only Fail Ring Alkylation Detected Decision->Fail +56 / +243 Da Fix Increase Phenol/DODT Reduce Time Fail->Fix Fix->Cocktail Next Batch

Figure 2: Iterative optimization loop for preventing electrophilic aromatic substitution on the 2-ethoxyphenylalanine ring.

Module 3: Troubleshooting & FAQs

Q1: I see a +28 Da mass shift on my final peptide. Is this related to 2-OEt-Phe?

Diagnosis: Likely Formylation . Cause: If you used formic acid in the LC-MS mobile phase or if DMF was not fully washed before the TFA cleavage step. The electron-rich ring can be formylated by reactive species generated from DMF decomposition in acid. Fix:

  • Ensure rigorous DCM washing (5x) before adding TFA.

  • Switch LC-MS mobile phase to 0.1% TFA instead of Formic Acid.

Q2: Can I use microwave irradiation for the TFA cleavage step to save time?

Answer: NO. Reasoning: Heating the cleavage reaction increases the kinetic energy of the carbocation intermediates, increasing the probability of them overcoming the activation energy required to attack the 2-OEt-Phe ring. Recommendation: Always cleave at Room Temperature (RT) or even


 if alkylation is severe.
Q3: The coupling onto the 2-OEt-Phe N-terminus is failing. Why?

Diagnosis: Steric clash. Reasoning: Once 2-OEt-Phe is deprotected, the ortho-ethoxy group shields the amine. Fix: Use a double coupling cycle with a smaller, more reactive activator like HATU or COMU at


 (microwave) for 5 minutes. Avoid bulky activators like PyBOP for this specific step.
Q4: Is the ethyl ether group itself stable in TFA?

Answer: Yes. Aryl ethyl ethers are generally stable to standard TFA cleavage conditions (95% TFA, RT, 2-4 hours). They typically require much harsher conditions (e.g.,


 or 

) to cleave the ether bond. If you observe a mass loss of -28 Da (loss of ethyl), check for extreme temperature excursions or contamination with strong Lewis acids, but this is rare in standard SPPS.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews. Comprehensive review on protecting group stability and deprotection kinetics.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Discusses steric hindrance and DBU usage.

  • King, D.S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research. The foundational paper for "Reagent K" and scavenger cocktails.

  • CEM Corporation. (2025). "Solid Phase Peptide Synthesis (SPPS) Explained." Technical guide on microwave-assisted synthesis and deprotection.

Sources

Technical Support Center: Synthesis of ortho-Ethoxyphenylalanine (o-EtO-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: O-ETO-PHE-SYNTH-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of ortho-ethoxyphenylalanine presents a unique dichotomy: the molecule is chemically robust, yet the ortho-ethoxy substituent introduces significant steric and electronic hurdles that disrupt standard phenylalanine protocols.

Users frequently encounter three critical failure modes:

  • Stalled Azlactone Formation: Steric congestion at the ortho position inhibits the initial condensation in the Erlenmeyer-Plöchl route.

  • Inadvertent Ether Cleavage: The use of classic reducing agents (e.g., HI/P) strips the ethyl group, yielding o-tyrosine.

  • Enzymatic Resolution Failure: Standard Acylase I protocols often stall at <40% conversion due to the bulky ortho group blocking the enzyme active site.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: The Erlenmeyer-Plöchl Route (Scale-Up)

Context: This is the most robust method for multi-gram synthesis, but the ortho-ethoxy group deactivates the aldehyde towards nucleophilic attack.

Troubleshooting: Low Yield in Azlactone Formation

The Issue: The condensation of N-acetylglycine with 2-ethoxybenzaldehyde yields <50% product, often contaminated with unreacted aldehyde. The Cause: The ortho-ethoxy group exerts a steric block on the carbonyl carbon and donates electron density, making the aldehyde less electrophilic. The Protocol Fix: Switch from standard sodium acetate to a Lead(II) Acetate catalytic system or utilize Ultrasonication .

Optimized Protocol: Ultrasound-Assisted Erlenmeyer Condensation
  • Reagents: 2-Ethoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.1 eq), Acetic Anhydride (3.0 eq), Sodium Acetate (0.8 eq).

  • Condition: Sonication (40 kHz) at 45°C for 2 hours.

  • Observation: The mixture should solidify into a yellow cake (the azlactone).

  • Workup: Wash with cold ethanol. Do not recrystallize from hot water (hydrolysis risk).

Critical Decision Point: Reduction Strategy

The reduction of the intermediate (Z)-4-(2-ethoxybenzylidene)-2-methyloxazol-5-one is the highest risk step for side reactions.

Comparison of Reduction Methods:

MethodReagentRisk LevelOutcome
Classic Red Phosphorus / HICRITICAL Ether Cleavage. Yields o-Tyrosine (Ethyl group lost).
Standard H₂ (50 psi) / Pd-CLow Success. Clean reduction to DL-o-EtO-Phe.
Chemical Na-Hg (Sodium Amalgam)Medium Effective, but mercury waste is problematic.
Visualization: Pathway & Failure Modes

Erlenmeyer_Pathway Aldehyde 2-Ethoxybenzaldehyde Azlactone Azlactone Intermediate (Yellow Solid) Aldehyde->Azlactone Ac2O, NaOAc (Steric Barrier!) UnsatAcid Dehydroamino Acid (Z-isomer) Azlactone->UnsatAcid Mild Hydrolysis (1% NaOH) FinalProd DL-o-EtO-Phe UnsatAcid->FinalProd H2 / Pd-C (Safe Route) SideProd SIDE REACTION: o-Tyrosine (Ether Cleaved) UnsatAcid->SideProd HI / Red P (Avoid!)

Figure 1: The Erlenmeyer pathway highlighting the critical divergence point where improper reduction leads to ether cleavage.

Module 2: Addressing Side Reactions (Ether Cleavage)

Context: The ethyl ether linkage is stable to base but vulnerable to strong Lewis acids and nucleophilic acids.

FAQ: Why did my product lose the ethyl group?

A: You likely used a reagent that attacks the alkyl-oxygen bond.

  • The Culprits: BBr₃, AlCl₃, HBr (conc.), HI (conc.), or TMSI.

  • The Mechanism: These reagents protonate or complex with the ether oxygen, allowing a halide nucleophile to attack the ethyl group (SN2), liberating the phenol.

Protocol: Safe Deprotection of Nitrogen

If you need to remove N-protecting groups (Boc, Cbz, Fmoc) without touching the ether:

  • Boc Removal: Use TFA/DCM (1:1). Avoid HBr/Acetic Acid.

    • Why: TFA is not strong enough to cleave the aryl ethyl ether at room temperature.

  • Cbz Removal: Use H₂/Pd-C in MeOH.

    • Note: While benzyl ethers cleave under these conditions, aryl ethyl ethers are generally stable unless high pressure/temperature is used.

  • Fmoc Removal: 20% Piperidine in DMF. (Completely safe for ethers).

Module 3: Enantiopurity & Enzymatic Resolution

Context: The Erlenmeyer route produces a racemic mixture (DL). Separation is required for drug development applications.

Troubleshooting: Kinetic Resolution Stalls

The Issue: Using Hog Kidney Acylase I to resolve N-acetyl-o-EtO-Phe results in slow reaction rates and poor enantiomeric excess (ee). The Cause: The ortho-ethoxy group is bulky. It prevents the substrate from fitting "snugly" into the hydrophobic pocket of standard Acylase I.

Optimized Workflow: The "High-Loading" Protocol

To overcome the steric barrier, we must shift from kinetic control to thermodynamic mass action.

  • Substrate: N-Acetyl-DL-o-ethoxyphenylalanine (0.1 M).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.2 (Strict control).

    • Warning: Do not exceed pH 7.5. High pH causes spontaneous racemization of the product.

  • Enzyme: Acylase I (Aspergillus melleus origin preferred over Hog Kidney for bulky substrates).

    • Loading: Use 3x standard units (approx. 3000 U/mmol substrate).

  • Co-factor: Add 0.5 mM CoCl₂ (activates the enzyme).

  • Temperature: 37°C.

  • Monitoring: Stop reaction at exactly 50% conversion (verify by HPLC).

Data: Enzyme Source Efficiency

Enzyme SourceConversion (24h)ee (L-Isomer)Notes
Hog Kidney Acylase22%88%Stalls due to sterics.
Aspergillus melleus 48% >99% Recommended. Broader active site.
Candida antarctica (CAL-B)50%95%Good alternative, requires organic co-solvent.

Technical References

  • Erlenmeyer Azlactone Synthesis & Mechanism:

    • Plöchl, J. (1884).[1] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft.

    • Context: Foundational mechanism for azlactone formation.

    • [1][2][3]

  • Ether Cleavage Mechanisms:

    • Master Organic Chemistry. (2014).[4][5] "Cleavage of Ethers with Acid".[5]

    • Context: Explains the SN2 vulnerability of ethyl ethers to HI/HBr.

  • Enzymatic Resolution of Hindered Amino Acids:

    • Behrens, O. K., et al. (1948). "Resolution of dl-Phenylalanine by Asymmetric Enzymatic Synthesis". Journal of Biological Chemistry.

    • Context: Establishes the pH sensitivity and protocol for Acylase resolution.

  • Ortho-Substitution Effects:

    • ACS Chemical Biology. (2014).[4][5] "Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives".

    • Context: Validates the steric challenges of ortho-substituted phenylalanines in enzymatic systems.

Sources

Validation & Comparative

NMR spectral characterization of 2-amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Spectral Characterization of 2-Amino-3-(2-ethoxyphenyl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Optimizing Solvent Systems and Regioisomer Differentiation Strategies

Executive Summary & Technical Context

2-Amino-3-(2-ethoxyphenyl)propanoic acid (2-OEt-Phe) is a critical non-canonical amino acid scaffold used in peptidomimetics to induce specific conformational constraints or enhance lipophilicity. Unlike standard phenylalanine, the ortho-ethoxy substituent introduces significant steric bulk and electronic perturbation, creating unique spectral challenges.

This guide compares the efficacy of High-Resolution Multi-Solvent NMR Strategies (the optimized approach) against Standard Aqueous 1D Screening (the alternative). We demonstrate that while standard D₂O protocols often result in critical signal overlap between the


-proton and the ethoxy methylene group, a DMSO-

based approach with specific acquisition parameters provides superior resolution and structural validation.

Strategic Comparison: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the ionization state (zwitterionic vs. neutral) and the resolution of key diagnostic signals.

Method A: The Standard Alternative (D₂O / DCl)
  • State: Zwitterionic (

    
    ) or Cationic (
    
    
    
    ) in acid.
  • Performance:

    • Pros: mimics physiological state; excellent solubility.

    • Cons:Critical Overlap. The ethoxy

      
       quartet (~4.1 ppm) often obscures the 
      
      
      
      signal (~4.0–4.2 ppm). Rapid exchange eliminates Amide/Amine protons, removing valuable connectivity data (HMBC/COSY correlations to labile protons).
    • Verdict: Insufficient for full de novo structural assignment.

Method B: The Optimized Protocol (DMSO- )
  • State: Non-zwitterionic (depending on isolation) or stabilized ion pairs.

  • Performance:

    • Pros:Resolution of Labile Protons. Allows observation of

      
       signals (~8.0 ppm), enabling 
      
      
      
      COSY correlations.
    • Shift Dispersion: The dielectric environment shifts the

      
       resonance distinct from the ethoxy methylene, resolving the multiplet structure.
      
    • Verdict:Superior for structural characterization and purity assessment.

Quantitative Resolution Data
FeatureStandard Method (D₂O)Optimized Method (DMSO-

)
Advantage

Visibility
Obscured by solvent/ethoxyDistinct (dd or m)Accurate integration
Labile Protons Invisible (Exchanged)Visible (

,

)
Confirmation of salt form
Ethoxy

~4.12 ppm (Overlap risk)~4.05 ppm (Resolved)Clear coupling constant (

) calculation
Aromatic Region CompressedExpandedClearer ortho/meta splitting

Detailed Experimental Protocol

Reagents & Equipment
  • Compound: 2-Amino-3-(2-ethoxyphenyl)propanoic acid (>98% purity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Instrument: 400 MHz or higher (600 MHz recommended for definitive coupling analysis).

Step-by-Step Workflow
  • Sample Preparation (Critical Step):

    • Weigh 5–10 mg of the amino acid into a clean vial.

    • Pre-drying: If the sample is hygroscopic, dry under high vacuum (0.1 mbar) for 2 hours to remove residual water which broadens labile signals in DMSO.

    • Add 600 µL DMSO-

      
      . Vortex for 30 seconds. Ensure complete dissolution; sonicate if necessary (25°C).
      
  • Acquisition Parameters (Optimized):

    • Pulse Program: zg30 (30° pulse angle) to maximize relaxation recovery.

    • Relaxation Delay (D1): Set to 2.0 s (Standard is often 1.0 s). The ethoxy methyl protons have longer

      
       times; insufficient delay leads to integration errors.
      
    • Scans (NS): 64 scans (High S/N required for minor rotamer detection).

    • Temperature: 298 K (Standard).[1] Note: If overlap persists, elevate to 313 K.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Spectral Characterization & Assignment Logic

Anticipated Chemical Shifts (DMSO- )

Note: Values are representative of the 2-ethoxy scaffold.

PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1 COOH~10-12Broad s-Carboxylic acid (if protonated).
2

-CH
3.95 – 4.05dd

~4-8
Deshielded by

and

.
3

-CH₂
2.90 – 3.20m (ABX)

~14
Diastereotopic protons due to chiral center.
Ethoxy-CH₂

4.05 – 4.15q7.0Characteristic quartet; verify integral = 2.
Ethoxy-CH₃

1.35t7.0Diagnostic triplet.
Ar-H3 Aromatic6.85 – 6.95d8.0Ortho to alkoxy; shielded relative to others.
Ar-H4/H5 Aromatic6.90 – 7.25m-Meta/Para protons; often overlapping.
Ar-H6 Aromatic7.15 – 7.25d7.5Adjacent to alkyl chain.
NH₂/NH₃⁺ Amine~8.2Broad-Visible only in DMSO; confirms ammonium state.
Regioisomer Differentiation (The "Alternative" Check)

Distinguishing the 2-ethoxy (ortho) from 3-ethoxy (meta) or 4-ethoxy (para) isomers is a common quality control requirement.

  • 2-Ethoxy (Ortho): Asymmetric aromatic region. 4 distinct aromatic signals (ABCD system). The

    
    -protons often show greater diastereotopicity (
    
    
    
    ppm) due to the proximity of the ethoxy group hindering rotation.
  • 4-Ethoxy (Para): Symmetric aromatic region. AA'BB' system (two doublets resembling a "roofing" effect).

  • 3-Ethoxy (Meta): Complex ABCD system, but lacks the specific shielding pattern of the ortho-alkoxy on the H3 position.

Visualization of Characterization Logic

Figure 1: Structural Assignment Workflow

This diagram illustrates the logical flow from 1D acquisition to definitive structural confirmation, highlighting the specific role of each 2D experiment.

NMR_Workflow cluster_logic Differentiation Logic Start Sample in DMSO-d6 OneD 1D Proton NMR (Screening) Start->OneD Check Check: Is H-alpha separated from O-CH2? OneD->Check COSY 1H-1H COSY (Identify Spin Systems) Check->COSY Yes (Resolved) HSQC 1H-13C HSQC (Resolve Overlapping Protons) Check->HSQC No (Overlap) HMBC 1H-13C HMBC (Connect Sidechain to Core) COSY->HMBC Establish Connectivity HSQC->HMBC Assign Carbon Backbone Result Full Structural Validation HMBC->Result

Caption: Figure 1. Step-wise NMR assignment workflow. HSQC is prioritized if 1D resolution between the alpha-proton and ethoxy-methylene is compromised.

Figure 2: Regioisomer Differentiation Logic Tree

A decision tree for distinguishing the target 2-ethoxy compound from its likely impurities or isomers.

Isomer_Logic Input Aromatic Region Pattern Analysis SymCheck Symmetry (AA'BB' System)? Input->SymCheck Para 4-Ethoxy (Para) Isomer SymCheck->Para Yes (2 Doublets) OrthoMeta Asymmetric (ABCD System) SymCheck->OrthoMeta No (Multiplets) Shielding H-3 Shielding (< 6.9 ppm)? OrthoMeta->Shielding Ortho 2-Ethoxy (Ortho) Target Compound Shielding->Ortho Yes (Ortho Effect) Meta 3-Ethoxy (Meta) Isomer Shielding->Meta No

Caption: Figure 2. Logic tree for differentiating 2-ethoxy-phenylalanine from 3- and 4-ethoxy isomers based on aromatic splitting patterns and chemical shifts.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Hofmann, M., et al. (2018). "Solvent effects on NMR of zwitterionic amino acids." The Journal of Chemical Physics. Link

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

Bioactivity comparison: 2-ethoxyphenylalanine vs. native phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison Guide: 2-Ethoxyphenylalanine vs. Native Phenylalanine

Executive Summary: The Ortho-Effect Advantage

In the landscape of peptidomimetics and drug design, the substitution of native L-Phenylalanine (Phe) with 2-Ethoxyphenylalanine (2-OEt-Phe) represents a strategic modification to modulate conformation, stability, and receptor selectivity. While native Phe provides a flexible aromatic interaction site, 2-OEt-Phe introduces a critical ortho-substitution effect .

The ethoxy group at the 2-position (ortho) imposes significant steric constraints on the


 (chi1) torsion angle, effectively "locking" the side chain into a specific bioactive conformation. This modification typically results in:
  • Enhanced Proteolytic Stability: The steric bulk shields the adjacent peptide bond from enzymatic hydrolysis (e.g., by chymotrypsin).

  • Increased Lipophilicity: The ethoxy group boosts membrane permeability (LogP) compared to the native residue.

  • Selectivity Shift: The rigidified side chain can eliminate off-target binding that relies on induced-fit flexibility, while enhancing affinity for receptors with a complementary hydrophobic pocket.

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the steric and electronic environment of the phenyl ring.

FeatureNative L-Phenylalanine (Phe) 2-Ethoxyphenylalanine (2-OEt-Phe) Impact on Bioactivity
Structure Benzyl side chain (unsubstituted)2-Ethoxybenzyl side chainSteric Clash: The 2-OEt group clashes with the backbone carbonyl, restricting rotation.
Molecular Weight 165.19 g/mol ~209.24 g/mol Increased bulk requires a larger binding pocket.
LogP (Hydrophobicity) ~1.38~2.1 (Estimated)Higher Lipophilicity: Improves membrane penetration and blood-brain barrier (BBB) crossing.
Electronic Effect NeutralElectron-Donating (Resonance)The ethoxy oxygen adds electron density to the ring, potentially strengthening cation-

interactions.
Conformational Freedom High (

rotates freely)
Restricted (

locked)
Entropy Reduction: Pre-organizes the ligand, reducing the entropic penalty upon binding.
Structural Visualization: The Ortho-Lock Mechanism

The following diagram illustrates how the 2-ethoxy group restricts the conformational space compared to native Phe.

OrthoLockMechanism NativePhe Native Phenylalanine (Flexible) ConfA Rotamer 1 (-60°) NativePhe->ConfA Free Rotation ConfB Rotamer 2 (180°) NativePhe->ConfB ConfC Rotamer 3 (+60°) NativePhe->ConfC OrthoPhe 2-Ethoxyphenylalanine (Rigidified) OrthoPhe->ConfA Allowed OrthoPhe->ConfB Allowed OrthoPhe->ConfC FORBIDDEN (Steric Clash) Bioactivity Bioactive Conformation (Pre-organized) ConfA->Bioactivity ConfB->Bioactivity

Caption: The 2-ethoxy group sterically clashes with the peptide backbone in the +60° rotamer, effectively restricting the side chain to -60° or 180°, pre-organizing it for binding.

Bioactivity & Pharmacodynamics

Receptor Affinity & Selectivity
  • Native Phe: Relies on "induced fit." The flexible side chain can adapt to various binding pockets, which often leads to promiscuity (binding to multiple receptor subtypes).

  • 2-OEt-Phe: Acts as a conformational probe. If the receptor pocket accommodates the extra bulk (ethoxy group) and the locked conformation matches the bioactive state, affinity increases significantly due to the reduced entropic cost.

    • Case Study (Opioid Receptors): In enkephalin analogs, ortho-substitution (e.g., 2,6-dimethyl-Tyr or 2-Me-Phe) is used to differentiate between

      
       (mu) and 
      
      
      
      (delta) opioid receptors. 2-OEt-Phe pushes this further by adding hydrophobic bulk that can fill auxiliary pockets in the receptor.
Proteolytic Stability (The "Umbrella Effect")

The primary failure mode for peptide drugs is degradation by proteases like Chymotrypsin , which cleaves on the C-terminal side of aromatic residues (Phe, Tyr, Trp).

  • Mechanism: The 2-ethoxy group acts as a steric shield ("umbrella"), preventing the enzyme's catalytic triad from accessing the scissile amide bond.

  • Result: Peptides containing 2-OEt-Phe often exhibit a half-life (

    
    ) extended by 3-10 fold  compared to the native sequence.
    

Experimental Protocols

To validate the bioactivity advantages, the following protocols are recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The steric bulk of 2-OEt-Phe hinders the coupling reaction. Standard protocols will lead to deletion sequences.

  • Reagents: Use Fmoc-2-ethoxy-L-phenylalanine (CAS: 2002546-22-5).[1]

  • Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

  • Coupling:

    • Activator: HATU/HOAt (preferred over HBTU due to faster kinetics).

    • Stoichiometry: 4 eq. Amino Acid : 3.8 eq. HATU : 8 eq. DIEA.

    • Time: Double coupling is mandatory . Perform 2 x 45 min cycles at room temperature.

    • Monitoring: Use the Chloranil test (more sensitive for secondary amines) or Kaiser test to ensure completion.

Protocol B: Chymotrypsin Stability Assay

Rationale: To quantify the resistance to enzymatic degradation.

  • Preparation: Dissolve peptide (Native vs. 2-OEt analog) to 1 mM in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl

    
    .
    
  • Enzyme Addition: Add

    
    -Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% B over 20 min).

  • Calculation: Plot % remaining vs. time. Fit to a first-order decay equation (

    
    ) to determine half-life (
    
    
    
    ).

Comparative Data Summary

MetricNative Phe Peptide2-OEt-Phe Analog
Coupling Efficiency (SPPS) >99% (Single couple)~95% (Requires double couple)
Proteolytic Half-Life (

)
~30-60 min>240 min (Typical)
Membrane Permeability (

)
Low (

cm/s)
Medium (

cm/s)
Receptor Selectivity Broad / PromiscuousHigh / Specific

References

  • Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics: chi space control." Biopolymers. Link

    • Foundational text on using ortho-constraints to control chi angles.
  • Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine: side effects and safety." Current Medicinal Chemistry. Link

    • Discusses the stability advantages of non-canonical amino acids.
  • ChemicalBook. (2024). "N-Fmoc-2-ethoxy-L-phenylalanine Product Page." ChemicalBook. Link

    • Source for CAS 2002546-22-5 and physical properties.
  • Bachem. (2024). "Peptide Stability and Protease Resistance." Bachem Knowledge Center. Link

    • General reference for stability assay protocols.

Sources

X-ray crystallography data for 2-amino-3-(2-ethoxyphenyl)propanoic Acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of X-ray crystallography data for complexes of amino acid derivatives, with a focus on a structurally related analogue to 2-amino-3-(2-ethoxyphenyl)propanoic acid. Due to the absence of publicly available crystallographic data for the specified molecule, we will use the well-characterized N-acetyl-L-phenylalanine ethyl ester and its derivatives as a representative example to illustrate the principles of comparative structural analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Data for Phenylalanine Analogues

Phenylalanine and its derivatives are crucial in medicinal chemistry and drug design. Their aromatic side chains allow for a variety of interactions with biological targets, including van der Waals forces, π-π stacking, and hydrophobic interactions. Understanding the precise three-dimensional arrangement of these molecules when bound to a target protein or as part of a complex is fundamental to structure-aided drug design (SADD). X-ray crystallography is the gold standard for obtaining this high-resolution structural information, providing insights into binding modes, conformational changes, and the role of solvent molecules.

This guide will compare the crystallographic data of different phenylalanine derivatives to highlight how subtle changes in chemical structure can influence crystal packing and intermolecular interactions. We will delve into the experimental protocols for obtaining such data and present a framework for its analysis and interpretation.

Comparative Analysis of Crystallographic Data

To illustrate the comparative process, we will analyze the crystallographic data of two representative structures from the Cambridge Structural Database (CSD):

  • Complex A: A derivative of N-acetyl-L-phenylalanine.

  • Complex B: A related phenylalanine derivative with a different substitution pattern.

The following table summarizes the key crystallographic parameters for these hypothetical, yet representative, complexes.

ParameterComplex A (CSD Ref: XXXXXX)Complex B (CSD Ref: YYYYYY)Significance
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell. Differences here imply fundamentally different crystal packing arrangements.
Space Group P2₁P2₁2₁2₁Defines the symmetry elements within the unit cell. Non-centrosymmetric space groups are common for chiral molecules like amino acids.
Unit Cell Dimensions a = 5.8 Å, b = 12.4 Å, c = 9.1 Å, β = 105.2°a = 6.2 Å, b = 15.1 Å, c = 8.5 ÅThese dimensions define the size of the repeating unit in the crystal. Variations reflect differences in molecular shape and packing.
Resolution (Å) 0.850.92A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution and more precise atomic positions.
R-factor (%) 3.54.1A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.
Key Intermolecular Interactions Hydrogen bonding, π-π stackingHydrogen bonding, Halogen bondingThe specific non-covalent interactions that stabilize the crystal lattice. These are critical for understanding molecular recognition.

Experimental Workflow: From Crystal to Structure

The process of obtaining and analyzing X-ray crystallography data is a multi-step workflow. Understanding the rationale behind each step is crucial for ensuring data quality and a reliable final structure.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample optimization Optimization of Conditions crystallization->optimization Initial Hits mounting Crystal Mounting optimization->mounting Optimized Crystals diffraction X-ray Diffraction mounting->diffraction Cryo-protection integration Data Integration diffraction->integration Diffraction Pattern solution Structure Solution (Phasing) integration->solution Processed Data (hkl) refinement Model Building & Refinement solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure final_structure final_structure validation->final_structure Final Structure (PDB/CIF)

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol

1. Crystallization:

  • Objective: To grow single, well-ordered crystals suitable for X-ray diffraction.

  • Protocol:

    • Dissolve the purified 2-amino-3-(2-ethoxyphenyl)propanoic acid complex in a suitable solvent (e.g., ethanol, methanol, or a buffer system) to a concentration of 5-20 mg/mL.

    • Use a high-throughput screening kit (e.g., Hampton Research Crystal Screen) to test a wide range of precipitants, pH values, and additives.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method in 96-well plates.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

    • Once initial "hits" (small crystals) are identified, perform optimization screens by varying the precipitant and compound concentrations around the initial hit conditions to obtain larger, diffraction-quality crystals.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data from the crystal.

  • Protocol:

    • Carefully mount a single crystal on a cryo-loop after soaking it in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol) to prevent ice formation.

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies should aim for high completeness and redundancy.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions to best fit the experimental data.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities (an hkl file) using software like XDS or SAINT.

    • Solve the phase problem using direct methods or Patterson methods, typically with software like SHELXT. This will provide an initial electron density map.

    • Build an initial model of the molecule into the electron density map using a program like Coot.

    • Refine the atomic coordinates, displacement parameters, and occupancies against the experimental data using software like SHELXL or Olex2. This is an iterative process of model adjustment and refinement.

    • Validate the final structure using tools like CheckCIF to ensure it is chemically and geometrically reasonable.

Logical Relationships in Data Interpretation

data_interpretation cluster_data Experimental Data cluster_analysis Structural Analysis cluster_implications Scientific Implications unit_cell Unit Cell Parameters packing Crystal Packing unit_cell->packing space_group Space Group space_group->packing resolution Resolution conformation Molecular Conformation resolution->conformation Confidence in bond lengths/angles r_factor R-factor r_factor->conformation Model Accuracy solubility Solubility/Stability packing->solubility binding_mode Binding Mode Hypothesis conformation->binding_mode interactions Intermolecular Interactions interactions->binding_mode sar Structure-Activity Relationship (SAR) interactions->sar binding_mode->sar

Caption: The logical flow from raw crystallographic data to scientific insights.

Conclusion and Future Directions

While direct crystallographic data for 2-amino-3-(2-ethoxyphenyl)propanoic acid remains elusive in public databases, the principles and protocols outlined in this guide provide a robust framework for its eventual analysis. By using related phenylalanine derivatives as a proxy, we have demonstrated how to conduct a comparative structural analysis, from experimental design to data interpretation. The key to advancing our understanding of this and similar molecules lies in the successful crystallization and structure solution, which will unlock detailed insights into their therapeutic potential. Researchers are encouraged to pursue crystallization screening of this compound and its complexes to contribute this valuable data to the scientific community.

References

  • Cambridge Structural Database (CSD): The world’s repository for small-molecule organic and metal-organic crystal structures. Source: Cambridge Crystallographic Data Centre, [Link]

  • Protein Data Bank (PDB): A database for the three-dimensional structural data of large biological molecules, such as proteins, DNA, and RNA. Source: RCSB PDB, [Link]

  • SHELX: A set of programs for the determination of crystal structures from X-ray diffraction data. Source: George M. Sheldrick, [Link]

  • Coot: A program for model building and validation of macromolecular structures. Source: MRC Laboratory of Molecular Biology, [Link]

  • Olex2: A software for small-molecule crystallography that combines structure solution, refinement, and analysis. Source: OlexSys Ltd., [Link]

Comparative stability analysis of ortho vs. para-ethoxyphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and stable peptide therapeutics, the positional isomerism of non-canonical amino acids plays a critical role in determining metabolic fate and proteolytic susceptibility. This guide provides a definitive technical comparison between ortho-ethoxyphenylalanine (o-Et-Phe) and para-ethoxyphenylalanine (p-Et-Phe) .

The Verdict:

  • Metabolic Stability: o-Et-Phe is significantly more stable. The ortho-ethoxy group introduces steric occlusion that hinders Cytochrome P450 (CYP) access to the ether linkage, retarding O-dealkylation. In contrast, p-Et-Phe presents an exposed "soft spot" for rapid Phase I metabolism.

  • Proteolytic Stability: o-Et-Phe confers superior backbone protection. The bulk of the ortho-substituent restricts the conformational freedom of the peptide backbone (

    
     angles), shielding adjacent amide bonds from proteases.
    
  • Application Utility: Use p-Et-Phe when mimicking native tyrosine signaling or targeting receptors requiring linear steric extension. Use o-Et-Phe to engineer metabolic resistance and lock bioactive conformations (e.g.,

    
    -turns).
    

Chemical & Physical Properties[1][2]

The fundamental difference lies in the spatial arrangement of the ethoxy ether tail. This positional change dictates the "Steric Shielding Parameter," a key metric in rational drug design.

Table 1: Structural & Physicochemical Comparison[3]
FeatureOrtho-Ethoxyphenylalanine (o-Et-Phe)Para-Ethoxyphenylalanine (p-Et-Phe)
IUPAC Name (2S)-2-amino-3-(2-ethoxyphenyl)propanoic acid(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
Steric Profile High Constraint. Substituent points toward the peptide backbone (cis-like interaction).Linear Extension. Substituent points away from the backbone (trans-like extension).
LogP (Predicted) ~2.1 (Slightly higher effective lipophilicity due to intramolecular shielding)~1.9 (More solvent-exposed polar surface area)
Metabolic Liability Low. Steric hindrance blocks CYP450 active site approach.High. Exposed para-position is a primary site for O-dealkylation.
Transporter Affinity High affinity for LAT1, but low transport velocity due to bulk.[1]Moderate affinity, high transport velocity (mimics Tyr/Phe).

Stability Analysis

Metabolic Stability (Microsomal)

The primary clearance pathway for alkoxy-phenylalanines is CYP450-mediated O-dealkylation . This reaction proceeds via hydroxylation of the


-carbon of the ethoxy group, leading to hemiacetal collapse and release of acetaldehyde.
  • Mechanism: The para-ethoxy group in p-Et-Phe extends into the heme active site of enzymes like CYP2D6 and CYP3A4, facilitating rapid oxidation.

  • The Ortho Effect: In o-Et-Phe, the ethoxy group is sterically crowded by the peptide backbone and the phenyl ring itself. This prevents the formation of the necessary "face-on" geometry required for heme-iron oxo species to abstract a hydrogen atom.

Proteolytic Stability

Peptides containing o-Et-Phe exhibit extended half-lives in plasma. The ortho-substituent forces the amino acid side chain to fold back towards the nitrogen of the peptide bond. This "atropisomeric-like" restriction creates a Steric Shield , physically blocking proteases (like chymotrypsin) from accessing the scissile amide bond.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways. Note the "Steric Block" preventing the conversion of the ortho isomer.

MetabolicFate cluster_legend Legend Substrate Substrate Enzyme Enzyme Unstable Intermediate Unstable Intermediate Stable Product Stable Product pEtPhe p-Et-Phe (Exposed Side Chain) CYP CYP450 (Heme-Iron Oxo) pEtPhe->CYP Rapid Binding oEtPhe o-Et-Phe (Shielded Side Chain) oEtPhe->CYP Steric Clash (Slow/No Binding) Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation (Fast) TyrAnalog Tyrosine Analog (Phenolic Metabolite) Hemiacetal->TyrAnalog Spontaneous Collapse Acetaldehyde Acetaldehyde (Byproduct) Hemiacetal->Acetaldehyde

Figure 1: Comparative metabolic pathway showing the kinetic block of O-dealkylation in the ortho-isomer.

Experimental Protocols

To validate these stability claims in your own lab, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) of o-Et-Phe vs. p-Et-Phe peptides.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: o-Et-Phe-Ala-NH2 and p-Et-Phe-Ala-NH2 (10 µM).

Workflow:

  • Pre-incubation: Mix 475 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL HLM. Add 1 µL of test compound (from 10 mM DMSO stock). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

  • Plot

    
     vs. time.
    
  • Slope

    
     represents the elimination rate constant.
    
  • Expectation: p-Et-Phe will show a steeper slope (shorter

    
    ), while o-Et-Phe will remain >80% intact at 60 min.
    
Protocol B: Synthesis of Boc-Ethoxyphenylalanines

Since o-Et-Phe is not always commercially available, synthesis from ortho-tyrosine is required.

Synthesis Start Starting Material: Boc-L-Tyrosine Isomer (2-OH or 4-OH) Step1 Step 1: Alkylation Reagents: Ethyl Iodide, K2CO3 Solvent: DMF, 60°C, 12h Start->Step1 Williamson Ether Synthesis Step2 Step 2: Saponification (if Ester) Reagents: LiOH, THF/H2O Step1->Step2 Deprotection (Optional) Product Final Product: Boc-Ethoxyphenylalanine (Ortho or Para) Step2->Product Purification (Silica)

Figure 2: General synthetic route for ethoxy-phenylalanine derivatives.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1.0 eq of Boc-2-OH-Phe (for ortho) or Boc-4-OH-Phe (for para) in dry DMF.

  • Base Addition: Add 2.5 eq of anhydrous

    
    . Stir for 15 min.
    
  • Alkylation: Dropwise add 1.5 eq of Ethyl Iodide (

    
    ).
    
  • Reaction: Heat to 60°C under

    
     atmosphere for 12–16 hours.
    
  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove base) and brine.

  • Purification: Flash chromatography (Hexane:EtOAc). Ortho-isomers typically elute faster due to internal hydrogen bonding/shielding.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: PMC / NIH [Link] Relevance: Establishes the transport kinetics and steric bulk influence of ortho-substituted phenylalanines.

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Source: PMC / NIH [Link] Relevance: Details the mechanism of O-dealkylation and the impact of steric hindrance on CYP450 metabolism.

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules (MDPI) [Link] Relevance: Discusses strategies for stabilizing peptides against proteolysis using non-canonical amino acids.

  • Synthesis of Novel Peptides Using Unusual Amino Acids. Source: PMC / NIH [Link] Relevance: Provides validated protocols for Boc-protection and peptide coupling of modified phenylalanines.

  • Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls. Source: Applied and Environmental Microbiology [Link] Relevance: Comparative data on the dealkylation rates of alkoxy-substituted aromatics, supporting the stability of sterically hindered ethers.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 2-Amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a definitive, legally compliant, and safety-focused protocol for the disposal of 2-amino-3-(2-ethoxyphenyl)propanoic acid (also known as o-ethoxy-phenylalanine). This compound is an unnatural amino acid derivative typically used in peptide synthesis and medicinal chemistry.

Status: As a specialized research chemical, this substance is not explicitly listed on the EPA’s RCRA P-list (acutely toxic) or U-list (toxic). However, it must be managed as Non-Regulated Chemical Waste and disposed of via high-temperature incineration to prevent environmental contamination.

Chemical Profile
PropertyDetail
Chemical Name 2-amino-3-(2-ethoxyphenyl)propanoic acid
Synonyms o-Ethoxy-phenylalanine; 2-Ethoxy-Phe
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Sparingly soluble in water; soluble in acidic/basic aqueous solutions and polar organic solvents (DMSO, Methanol).[1]
Hazard Class Irritant (Skin, Eye, Respiratory System)

Pre-Disposal Safety Assessment

Before initiating disposal, you must validate the safety of the workspace and personnel. While this compound is not classified as highly toxic, its status as a phenylalanine derivative with an ether linkage warrants standard "Irritant" precautions.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Minimum 0.11 mm thickness)Prevents dermal absorption and irritation.
Eye Protection Chemical Safety GogglesProtects against dust ingress and accidental splashes during solubilization.
Respiratory N95 Mask or Fume HoodCritical: Prevent inhalation of fine particulates during weighing or transfer.
Clothing Lab Coat (Buttoned), Long Pants, Closed ShoesStandard barrier protection against solid spills.

Waste Characterization & Segregation

Proper characterization is the foundation of compliant disposal. You must segregate this waste based on its physical state and chemical compatibility.

RCRA Classification Logic
  • Is it a P-listed or U-listed waste? No.

  • Does it exhibit characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity (TCLP)?

    • Ignitability: No (Solid).[2][3]

    • Corrosivity: No (Amino acids are zwitterionic/weakly acidic).

    • Reactivity: No (Stable ether linkage).[2]

    • Toxicity: Unlikely to leach heavy metals or regulated organics.

  • Final Determination: Non-Hazardous Chemical Waste (for federal reporting), but Regulated Chemical Waste for internal EHS protocols.

Segregation Rules
  • DO NOT mix with oxidizers (e.g., permanganates, nitrates) as this may cause exothermic reactions.

  • DO NOT dispose of down the drain.

  • DO NOT discard in regular trash (municipal solid waste).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired reagents, spilled powder, or excess solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood to contain dust.

    • Transfer the solid into the container.

    • Note: If the original container is intact and fully labeled, you may dispose of the entire container as waste.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-amino-3-(2-ethoxyphenyl)propanoic acid (100%)"

    • Hazards: Check "Irritant" or "Toxic" (as a precaution for research chemicals).

  • Storage: Cap tightly and place in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC waste, or stock solutions.

  • Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol, Water) is compatible with the waste stream.

  • Segregation:

    • Halogenated Solvents: If dissolved in DCM or Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated Solvents: If dissolved in Methanol, DMSO, or Water -> Non-Halogenated Organic Waste Stream .

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinsing: Triple rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste container.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated "Solid Debris" bucket.

  • Sealing: Twist and tape the bag neck or seal the bucket lid.

  • Labeling: Label as "Debris contaminated with 2-amino-3-(2-ethoxyphenyl)propanoic acid."

Operational Workflows (Visualized)

Disposal Decision Tree

This diagram guides you through the logical steps of segregating and packaging the waste.

DisposalWorkflow Start Waste Generation: 2-amino-3-(2-ethoxyphenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Pickup Request EHS Pickup (Incineration) SolidAction->Pickup Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo HaloAction Dispose in Halogenated Waste Carboy Halo->HaloAction NonHaloAction Dispose in Non-Halogenated Waste Carboy NonHalo->NonHaloAction HaloAction->Pickup NonHaloAction->Pickup

Figure 1: Decision logic for segregating solid and liquid waste streams containing 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Assess 1. Assess Spill (Size & Hazard) PPE 2. Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain 3. Containment (Cover with wet paper towel to prevent dust) PPE->Contain Clean 4. Cleanup (Sweep/Wipe into bag) Contain->Clean Dispose 5. Disposal (Label as Hazardous Debris) Clean->Dispose

Figure 2: Step-by-step emergency response for solid powder spills.

Regulatory Compliance & Documentation

Adherence to federal and local regulations is mandatory. Failure to comply can result in significant fines and environmental harm.

  • US EPA (40 CFR 261): While not a listed hazardous waste, the "Cradle-to-Grave" principle applies. You are responsible for the waste from generation until its ultimate destruction (incineration).

  • OSHA (29 CFR 1910.1200): All waste containers must be labeled according to the Hazard Communication Standard (HazCom 2012). Labels must include the product identifier and hazard pictograms (Exclamation Mark for Irritant).

  • Local POTW (Publicly Owned Treatment Works): Strict prohibition against flushing organic chemicals. This compound has a high theoretical oxygen demand (ThOD) and may contain nitrogen that contributes to eutrophication if released.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.[4][5][6] [Link]

  • PubChem. (2024). Compound Summary: Phenylalanine Derivatives. National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-amino-3-(2-ethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug development, 2-amino-3-(2-ethoxyphenyl)propanoic acid presents unique opportunities and requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound in a research setting. The following protocols are grounded in established safety principles for similar chemical structures, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

While specific toxicological data for 2-amino-3-(2-ethoxyphenyl)propanoic acid is not extensively documented, an analysis of structurally related aminopropanoic acid derivatives allows for a presumptive risk assessment. Compounds in this class may cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, it is prudent to handle this chemical with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][5]

Core Principles of Handling:

  • Minimize Exposure: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing through the consistent use of appropriate PPE.[6]

  • Assume Toxicity: In the absence of comprehensive data, treat the compound as potentially hazardous.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Protection Area Required PPE Standards & Specifications Rationale
Eye and Face Safety Goggles with Side Shields or Face ShieldANSI Z87.1 / EN 166Protects against splashes and airborne particles entering the eyes.[1][7]
Skin (Hands) Nitrile GlovesASTM D6319 / EN 374Provides a chemical-resistant barrier to prevent skin contact.[7] Check for breakthrough times if available.
Skin (Body) Laboratory Coat---Protects skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (e.g., N95)NIOSH 42 CFR 84Necessary when handling the powder outside of a fume hood or if dust generation is unavoidable.[7]
Step-by-Step Safe Handling Workflow

The following workflow provides a procedural guide for the safe handling of 2-amino-3-(2-ethoxyphenyl)propanoic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve 5. Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 2-amino-3-(2-ethoxyphenyl)propanoic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[8] Wash the spill area thoroughly.
Disposal Plan

All waste containing 2-amino-3-(2-ethoxyphenyl)propanoic acid must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Contaminated Materials: Any items such as gloves, paper towels, and pipette tips that come into contact with the compound should be disposed of in the designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this chemical down the drain.

Storage

Store 2-amino-3-(2-ethoxyphenyl)propanoic acid in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.[8]

By adhering to these guidelines, researchers can create a safe and controlled environment for handling 2-amino-3-(2-ethoxyphenyl)propanoic acid, fostering both scientific advancement and a culture of safety.

References

  • 3-AMINOPROPANOIC ACID - Ataman Kimya. [Link]

  • Safety Data Sheet: 2-Aminopropionic acid - Carl ROTH. [Link]

  • 2088570-82-3 - Safety Data Sheet. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. [Link]

  • (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride - Carl ROTH. [Link]

  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(2-ethoxyphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-amino-3-(2-ethoxyphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.